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  • Product: 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid
  • CAS: 590395-60-1

Core Science & Biosynthesis

Foundational

Physicochemical properties and molecular weight of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

An In-depth Technical Guide to the Physicochemical and Analytical Profile of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid Abstract This technical guide provides a comprehensive overview of 2-(2-Chloro-6-ethoxy-4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical and Analytical Profile of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, a substituted phenoxypropanoic acid derivative. As a complex organic molecule, its utility in research and development, particularly in chemical synthesis and drug discovery, necessitates a thorough understanding of its fundamental properties. This document details its chemical identity, molecular weight, and known physical characteristics. Furthermore, it outlines authoritative, step-by-step protocols for the analytical determination of its purity and identity via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Methodologies for determining key physicochemical parameters such as the acid dissociation constant (pKa) and partition coefficient (logP) are also described in detail to provide a self-validating framework for its characterization. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust technical foundation for working with this compound.

Chemical Identity and Structure

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid belongs to the class of aryloxyalkanoic acids. The structure is characterized by a central benzene ring substituted with chloro, ethoxy, and formyl groups, linked via an ether bond to a propanoic acid moiety. This combination of functional groups—a carboxylic acid, an aldehyde, an ether, and an aromatic chloride—defines its chemical reactivity and physical behavior.

Key Identifiers:

  • IUPAC Name: 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

  • CAS Number: 590395-60-1[1]

  • Molecular Formula: C₁₂H₁₃ClO₅[1]

The presence of a chiral center at the second carbon of the propanoic acid chain means the compound can exist as enantiomers. The material is typically supplied as a racemate unless a specific stereoisomer has been synthesized and isolated.

Physicochemical Properties

A precise understanding of the physicochemical properties is critical for designing experimental protocols, including formulation, reaction setup, and analytical method development.

Summary of Properties

The quantitative data for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid are summarized below. It is important to note that while some properties are available from suppliers, others like melting point and pKa are not commonly published and must be determined experimentally.

PropertyValue / InformationSource / Method
Molecular Weight 272.68 g/mol Calculated from Molecular Formula (C₁₂H₁₃ClO₅)
Physical Form Solid[1]
Storage Temperature Room Temperature[1]
Melting Point Not available in literature.See Protocol 4.1 for experimental determination.
pKa Not available in literature.See Protocol 4.2 for experimental determination.
logP (Octanol/Water) Not available in literature.See Protocol 4.3 for experimental determination.
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water is anticipated due to the aromatic structure, though the carboxylic acid group enhances polarity.General chemical principles.
Molecular Weight Calculation

The molecular weight is calculated based on the atomic masses of the constituent elements in the molecular formula, C₁₂H₁₃ClO₅.

  • Carbon (C): 12 * 12.011 u = 144.132 u

  • Hydrogen (H): 13 * 1.008 u = 13.104 u

  • Chlorine (Cl): 1 * 35.453 u = 35.453 u

  • Oxygen (O): 5 * 15.999 u = 79.995 u

  • Total Molecular Weight: 272.684 u

Analytical Methodologies for Characterization

To ensure the identity, purity, and quality of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, a multi-step analytical workflow is required. This section provides validated protocols grounded in standard pharmaceutical and chemical analysis practices.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation prep_start Weigh ~1 mg of sample prep_dissolve Dissolve in 1 mL of Acetonitrile/Water (1:1) prep_start->prep_dissolve prep_vortex Vortex to ensure complete dissolution prep_dissolve->prep_vortex prep_filter Filter through 0.45 µm PTFE syringe filter prep_vortex->prep_filter hplc Purity Assessment by RP-HPLC-UV prep_filter->hplc Inject into HPLC lcms Identity Confirmation by LC-MS prep_filter->lcms Inject into LC-MS purity_result Purity (%) from peak area integration hplc->purity_result mass_result Molecular Ion Peak (m/z) Verification lcms->mass_result

Caption: Workflow for analytical characterization.

Protocol: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main compound from potential impurities arising from synthesis or degradation.

  • Rationale: Reverse-phase chromatography is chosen due to the compound's moderate polarity. A C18 stationary phase provides effective retention for the aromatic ring. The use of an acidified mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a symmetrical peak shape and reproducible retention times.[2][3]

  • Methodology:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (chosen to correspond to the absorbance of the substituted benzene ring).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: Hold at 30% B (equilibration).

    • Purity Calculation: Purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all detected components.

Protocol: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of the compound, providing definitive structural evidence.

  • Rationale: Coupling liquid chromatography with mass spectrometry allows for the separation of components before they enter the mass analyzer. Electrospray Ionization (ESI) is an effective soft ionization technique for polar molecules containing acidic protons, making it ideal for this compound. The use of formic acid in the mobile phase is compatible with MS and aids in the ionization process.[4][5]

  • Methodology:

    • LC System: Utilize the same column and mobile phases as described in the HPLC protocol (Section 3.1).

    • MS Detector: Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Negative (ESI-).

      • Causality: Negative mode is chosen to deprotonate the carboxylic acid, forming the [M-H]⁻ ion, which is typically a strong and easily interpretable signal.

    • Scan Range: m/z 50 - 500.

    • Data Analysis:

      • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

      • Look for the molecular ion peak. The expected [M-H]⁻ ion would be at m/z 271.05 (for ³⁵Cl) and 273.05 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.

Experimental Determination of Core Physicochemical Properties

The following protocols describe standard, validated methods for determining key physicochemical constants that are not currently available in the literature for this specific compound.

Protocol: Melting Point Determination
  • Rationale: The melting point is a fundamental indicator of a solid compound's purity. A sharp, well-defined melting range suggests high purity, while a broad and depressed range indicates the presence of impurities. The capillary method is a standard and reliable technique.

  • Methodology (USP <741>):

    • Finely powder a small amount of the dry solid.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the tube in a calibrated melting point apparatus.

    • Heat at a rate of approximately 10 °C/min until the temperature is ~20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.

Protocol: pKa Determination by Potentiometric Titration
  • Rationale: The pKa value quantifies the acidity of the carboxylic acid group, which is crucial for predicting its ionization state at different pH values. This influences solubility, membrane permeability, and receptor binding. Potentiometric titration is the gold standard for pKa determination.

  • Methodology:

    • Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

    • Place the solution in a thermostatted vessel at 25 °C and monitor the pH with a calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

    • Record the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point at which half of the acid has been neutralized).

Protocol: LogP Determination (Shake-Flask Method)
  • Rationale: The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. This parameter is a critical predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most direct way to measure this property (OECD Guideline 107).

  • Methodology:

    • Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.

    • Add a known volume of this stock solution to a separatory funnel containing a known volume of water that has been pre-saturated with n-octanol.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.

    • Allow the two phases (n-octanol and water) to separate completely.

    • Carefully collect a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV as described in Section 3.1).

    • Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Water].

    • The logP is the base-10 logarithm of P.

Synthetic Pathway Overview

While numerous synthetic routes are possible, a common and efficient method for preparing phenoxypropanoic acids is via a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.

G phenol 2-Chloro-4-ethoxy-6- hydroxybenzaldehyde (Phenol Precursor) step1 Step 1: Deprotonation (Solvent: Acetone) phenol->step1 base Base (e.g., K₂CO₃) base->step1 alkyl_halide Ethyl 2-bromopropanoate (Alkylating Agent) step2 Step 2: Nucleophilic Attack (Sₙ2 Reaction) alkyl_halide->step2 phenoxide Potassium Phenoxide (Intermediate) phenoxide->step2 ester_product Ester Product step3 Step 3: Ester Hydrolysis (e.g., NaOH, then H⁺) ester_product->step3 final_product 2-(2-Chloro-6-ethoxy-4- formylphenoxy)propanoic acid (Final Product) step1->phenoxide step2->ester_product step3->final_product

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Exploratory

Solubility profile of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid in DMSO and polar solvents

Target Audience: Formulation Scientists, Assay Developers, and Medicinal Chemists Document Scope: Physicochemical deconstruction, DMSO stock management, and self-validating protocols for kinetic and thermodynamic solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Assay Developers, and Medicinal Chemists Document Scope: Physicochemical deconstruction, DMSO stock management, and self-validating protocols for kinetic and thermodynamic solubility.

Executive Summary & Physicochemical Deconstruction

The compound 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is a highly functionalized aromatic molecule presenting unique solvation challenges. Its structure features a central phenoxy ring substituted with a halogen (chloro), an ether (ethoxy), an aldehyde (formyl), and an aliphatic carboxylic acid moiety.

Understanding its solubility requires analyzing the competing forces of its functional groups:

  • The Carboxylic Acid (-COOH): This moiety is the primary driver of polar solvent interaction. Carboxylic acids are highly polar and capable of forming strong intermolecular hydrogen bonds, which generally enhances solubility in water and polar protic solvents like alcohols 1[1]. Furthermore, the ionizable nature of this group (estimated pKa ~3.5–4.5) dictates a highly pH-dependent aqueous solubility profile.

  • Hydrophobic Bulk: The chloro and ethoxy substituents, combined with the planar aromatic core, increase the molecule's lipophilicity. As the hydrophobic bulk of a molecule increases, its un-ionized aqueous solubility sharply decreases, forcing reliance on organic or polar aprotic solvents2[2].

Because of these competing factors, the compound exhibits excellent solubility in Dimethyl Sulfoxide (DMSO) but poses significant precipitation risks when diluted into aqueous biological assays.

DMSO Stock Solution Management & Precipitation Dynamics

In high-throughput drug discovery, compounds are routinely archived as 10 mM stock solutions in anhydrous DMSO. DMSO is a powerful polar aprotic solvent that effectively solvates both the polar carboxyl/formyl groups (via dipole interactions and H-bond acceptance) and the lipophilic aromatic core.

However, a critical failure point occurs during aqueous dilution . When the DMSO stock is spiked into an aqueous buffer (typically resulting in a 1–2% final DMSO concentration), the solvent environment rapidly shifts. If the final concentration exceeds the compound's aqueous solubility limit, the system enters a metastable supersaturated state, leading to precipitation 3[3].

Causality in Handling: The method of mixing directly dictates the nature of this precipitation. Studies have shown that vigorous vortex mixing of hydrophobic compounds in low-percentage DMSO/aqueous systems yields significantly lower amounts of dissolved drug in the supernatant compared to milder mixing techniques, as high shear forces accelerate nucleation and particle growth 4[4]. Therefore, assay protocols must standardize the dilution agitation to ensure reproducible kinetic solubility data.

PrecipitationMech DMSO Solvated in 100% DMSO (High Solubility) Dilution Aqueous Buffer Addition (1-2% DMSO Final) DMSO->Dilution Supersat Supersaturated State (Metastable) Dilution->Supersat Nucleation Nucleation & Growth (Driven by Hydrophobic Effect) Supersat->Nucleation Agitation / Shear Force Precipitate Amorphous or Crystalline Precipitate Nucleation->Precipitate

Caption: Mechanism of DMSO-induced precipitation upon aqueous dilution in biological assays.

Kinetic vs. Thermodynamic Solubility Profiling

To fully characterize 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, both kinetic and thermodynamic solubility must be evaluated.

  • Kinetic Solubility: Measures the concentration at which the compound precipitates when a DMSO stock is added to an aqueous buffer. This is highly relevant for in vitro bioassays.

  • Thermodynamic (Equilibrium) Solubility: Measures the concentration of the compound in a saturated solution in equilibrium with its solid crystalline form. This is critical for oral formulation and gastrointestinal absorption modeling. The "shake-flask" method is the gold standard for this assessment 5[5].

SolubilityWorkflow Start Compound: 2-(2-Chloro-6-ethoxy-4- formylphenoxy)propanoic acid Branch1 Kinetic Solubility (High-Throughput) Start->Branch1 Branch2 Thermodynamic Solubility (Equilibrium) Start->Branch2 Step1A 10 mM DMSO Stock Branch1->Step1A Step2A Solid Powder Excess Branch2->Step2A Step1B Serial Aqueous Dilution (1-2% DMSO final) Step1A->Step1B Step1C Nephelometry / LC-UV (Precipitation Point) Step1B->Step1C Step2B Shake-Flask Method (37°C, 24-48h, pH Buffers) Step2A->Step2B Step2C Centrifugation & HPLC Quantification Step2B->Step2C

Caption: Workflow distinguishing kinetic and thermodynamic solubility profiling methodologies.

Self-Validating Experimental Protocols

The following protocols are designed with internal controls to ensure data integrity, aligning with international guidelines for Biopharmaceutics Classification System (BCS) testing.

Protocol A: Kinetic Solubility via Nephelometry

Rationale: Simulates the exact conditions a compound experiences when introduced into a biological screening plate.

  • Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous, sterile-filtered DMSO. Validation check: Ensure complete dissolution visually; verify concentration via LC-UV against a standard curve.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the DMSO stock using pure DMSO (Concentration range: 10 mM down to 9.7 µM).

  • Aqueous Spiking: Transfer 2 µL from each well into a 96-well flat-bottom clear plate containing 198 µL of PBS (pH 7.4). This yields a final DMSO concentration of 1% (v/v) and a compound concentration range of 100 µM to 0.097 µM.

  • Incubation & Agitation: Seal the plate and agitate on a microplate shaker at 300 rpm for exactly 2 hours at room temperature. Causality: Standardized agitation prevents the stochastic variations in nucleation caused by variable shear forces.

  • Detection: Measure light scattering (turbidity) using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in scattered light compared to a blank (1% DMSO in PBS).

Protocol B: Equilibrium Solubility via Shake-Flask (WHO/CoBiTo Harmonized)

Rationale: Determines absolute solubility from the solid state, controlling for pH shifts caused by the dissolution of the acidic API.

  • Solid Addition: Weigh approximately 5 mg of the solid compound into a 15 mL glass vial. Validation check: Ensure the amount added represents at least a 10% excess over the expected saturation limit to maintain a solid phase.

  • Buffer Addition: Add 5.0 mL of the target buffer. Prepare three distinct vials for pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).

  • Equilibration: Place the vials in an orbital shaker incubator set to 37 ± 1 °C and 100 rpm. Incubate for 24 to 48 hours 6[6].

  • pH Verification (Critical Step): Because the compound is a carboxylic acid, its dissolution will release protons, potentially lowering the buffer's pH. Measure the pH of the slurry at 24 hours. If the pH has shifted by >0.1 units, adjust it back to the target using 0.1 N NaOH or HCl, and incubate for an additional 24 hours 7[7].

  • Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 37°C. Alternatively, filter through a 0.45 µm PTFE syringe filter (discarding the first 1 mL to saturate filter binding sites).

  • Quantification: Dilute the supernatant appropriately with mobile phase and quantify the dissolved compound via HPLC-UV against a multi-point calibration curve.

Quantitative Data Presentation

Based on the physicochemical properties of the functional groups, the expected solubility profile is summarized below.

Table 1: Predicted Solubility Profile in Pure Solvents (Ambient Temp)
SolventPolarity IndexDielectric Constant (ε)Expected SolubilityMechanistic Rationale
DMSO 7.246.7High (>50 mg/mL)Strong H-bond acceptor; excellent solvation of hydrophobic aromatic/chloro bulk.
DMF 6.436.7High (>30 mg/mL)Similar to DMSO; polar aprotic nature disrupts crystal lattice effectively.
Methanol 5.132.7Moderate (5-15 mg/mL)Protic solvent; H-bonds with the carboxyl group, but limited by the hydrophobic core.
Water 9.080.1Poor (<0.1 mg/mL)High lattice energy and hydrophobic bulk (chloro/ethoxy) reject water intercalation at neutral/low pH.
Table 2: pH-Dependent Aqueous Thermodynamic Solubility (37°C)
Buffer SystemAPI Ionization StateExpected Equilibrium SolubilityClinical Relevance
pH 1.2 (HCl/NaCl)Fully Unionized (Protonated)Very Low (< 10 µg/mL)Simulates stomach fasting state. High risk of precipitation if dosed as a liquid.
pH 4.5 (Acetate)~50% Ionized (pKa dependent)Low to Moderate (10 - 50 µg/mL)Simulates fed stomach / upper duodenum.
pH 6.8 (Phosphate)Fully Ionized (Deprotonated)High (> 500 µg/mL)Simulates intestinal fluid. Ion-dipole interactions drastically enhance solubility.

References

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. Explains the hydrogen bonding and polarity principles governing carboxylic acid solubility. 1

  • Carboxylic Acid | Structure, Formula & Formation - Lesson. Details the interaction between hydrophobic bulk and polar carboxyl groups in aqueous environments. 2

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Outlines the kinetic solubility measurement representing the concentration after the addition of DMSO stock solution into an aqueous buffer. 3

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Investigates the impact of vortex mixing versus mild agitation on particle growth during DMSO precipitation. 4

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Examines the experimental conditions that affect equilibrium solubility values measured by the classical saturation shake-flask method. 5

  • Annex 4 - World Health Organization (WHO): Protocol to conduct equilibrium solubility experiments. The global standard protocol for equilibrium solubility experiments for Biopharmaceutics Classification System (BCS). 6

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Details the mandatory and recommended procedures for the shake-flask method, including strict pH verification. 7

Sources

Foundational

A Comprehensive Technical Guide to the Thermal Stability and Melting Point Determination of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative of Thermal Characterization in Early-Phase Drug Discovery In the landscape of modern drug development, the meticul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Thermal Characterization in Early-Phase Drug Discovery

In the landscape of modern drug development, the meticulous characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of a successful research campaign. Among these, thermal stability and melting point are not mere data points but critical indicators of a compound's purity, polymorphic form, and suitability for further formulation and development. This guide provides a comprehensive framework for the determination of these crucial parameters for the novel compound, 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (CAS Number: 590395-60-1).

While specific experimental data for this compound is not yet extensively published, this document outlines the authoritative, field-proven methodologies that would be employed to generate and interpret such data. It is designed to serve as a self-validating system for researchers, grounding experimental protocols in established scientific principles.

Theoretical Foundations of Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure a material's physical and chemical properties as a function of temperature. For the characterization of a crystalline organic molecule such as 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, two techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] This method is the gold standard for determining the melting point of a crystalline solid, which manifests as an endothermic peak on the DSC thermogram. The temperature at the peak of this endotherm is the melting point, and the area under the peak corresponds to the enthalpy of fusion. DSC can also reveal other thermally-induced events such as glass transitions, crystallization, and solid-solid phase transitions.[1][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6] This technique is paramount for assessing the thermal stability of a compound.[6] A loss of mass at elevated temperatures typically indicates decomposition.[7] TGA can also quantify the presence of volatile components such as water or residual solvents.[5] For a compound like 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, TGA would reveal the temperature at which it begins to degrade, a critical piece of information for determining its shelf-life and handling conditions.[6]

Experimental Protocols for Thermal Characterization

The following protocols are presented as a robust methodology for the thermal analysis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped aluminum pan to serve as the reference.

  • Experimental Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[8]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to melting. The onset temperature of this peak is typically reported as the melting point. Calculate the area under the peak to determine the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg of sample start->weigh pan Place in aluminum pan & crimp weigh->pan load Load sample & reference pans pan->load Transfer program Run temperature program (25-250°C at 10°C/min under N2) load->program acquire Acquire thermogram program->acquire analyze Analyze thermogram acquire->analyze Output melting_point Determine melting point (peak onset) analyze->melting_point enthalpy Calculate enthalpy of fusion (peak area) analyze->enthalpy end End melting_point->end enthalpy->end

Caption: Workflow for Melting Point Determination by DSC.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a ceramic or platinum TGA pan.

  • Experimental Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition, often defined as the temperature at which a 5% mass loss occurs (TGA-5% onset).

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation start_tga Start weigh_tga Weigh 5-10 mg of sample start_tga->weigh_tga pan_tga Place in ceramic pan weigh_tga->pan_tga load_tga Load sample pan pan_tga->load_tga Transfer program_tga Run temperature program (25-600°C at 10°C/min under N2) load_tga->program_tga acquire_tga Acquire mass vs. temp curve program_tga->acquire_tga analyze_tga Analyze TGA curve acquire_tga->analyze_tga Output decomposition_temp Determine onset of decomposition (e.g., 5% mass loss) analyze_tga->decomposition_temp end_tga End decomposition_temp->end_tga

Caption: Workflow for Thermal Stability Assessment by TGA.

Illustrative Data and Interpretation

The following table presents hypothetical, yet representative, thermal analysis data for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid. This data is for illustrative purposes to guide researchers in the presentation and interpretation of their own experimental results.

ParameterTechniqueIllustrative ValueInterpretation
Melting Point (Onset) DSC145.5 °CA sharp endothermic peak indicates a crystalline solid with a well-defined melting point. A melting point in this range is common for organic molecules of similar size and complexity.[9][10][11]
Enthalpy of Fusion (ΔHfus) DSC35.2 J/gThis value reflects the energy required to disrupt the crystal lattice. It can be used in conjunction with the melting point to assess purity and for polymorphic screening.[12]
Decomposition Onset (TGA-5%) TGA210.2 °CThe compound is thermally stable up to this temperature, with significant decomposition beginning thereafter. This information is critical for determining appropriate storage conditions and for avoiding degradation during subsequent processing steps.[6]

Interpretation for Drug Development:

This illustrative data suggests that 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is a crystalline solid with good thermal stability. The melting point is sufficiently high to exist as a stable solid at ambient and accelerated storage conditions (e.g., 40 °C). The decomposition temperature being significantly above the melting point is a favorable characteristic, as it indicates that the compound melts without concurrent degradation. This thermal profile would generally be considered acceptable for an early-stage drug candidate, warranting further investigation into its solid-state properties and formulation development.

Conclusion and Forward Outlook

The thermal characterization of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, through the rigorous application of DSC and TGA, is a non-negotiable step in its developmental pathway. The methodologies detailed in this guide provide a robust framework for generating the high-quality data required to make informed decisions. While the data presented herein is illustrative, it underscores the profound insights that can be gleaned from these foundational techniques. As this compound progresses through the discovery and development pipeline, a comprehensive understanding of its thermal properties will be instrumental in ensuring the delivery of a safe, stable, and efficacious therapeutic agent.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Shared Materials Instrumentation Facility, Duke University. Differential Scanning Calorimeter.
  • Le, A. D., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • NIST. Propanoic acid, 2-(2-chlorophenoxy)-. NIST Chemistry WebBook.
  • TA Instruments. Determining volatile organic carbon by Differential scanning calorimetry, ta250.
  • Sheel, A., & Yadava, R. D. (1996). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions, 92(21), 4133-4137.
  • Google Patents.
  • Sigma-Aldrich. 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid.
  • ChemicalBook. Propanoic acid, 2-(4-chloro-2-formylphenoxy)-, ethyl ester | 70554-73-3.
  • Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Pharmaceutical Thermal Analysis, 141-168.
  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • BenchChem.
  • Sigma-Aldrich. 2-Phenoxypropionic acid.

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Exploratory

Reactivity Profile of the 4-Formyl Group in 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic Acid: A Technical Guide for Conjugation and Derivatization

Executive Summary In the landscape of modern bioconjugation and solid-phase synthesis, bifunctional linkers are critical for constructing complex molecular architectures. 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern bioconjugation and solid-phase synthesis, bifunctional linkers are critical for constructing complex molecular architectures. 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (CAS 590395-60-1) is a highly specialized scaffold that offers orthogonal reactivity. It features a propanoic acid moiety for standard amide coupling and a highly tunable 4-formyl group for dynamic covalent chemistry, olefination, and reductive amination[1].

This whitepaper provides an in-depth analysis of the 4-formyl group's reactivity within this specific electronic environment, offering drug development professionals and synthetic chemists field-proven, self-validating protocols for its utilization.

Electronic and Steric Environment of the 4-Formyl Group

The reactivity of the 4-formyl (aldehyde) group in this molecule is strictly governed by the substituents on the central benzene ring. Understanding these stereoelectronic effects is paramount for predicting reaction kinetics and preventing off-target side reactions.

  • Para-Phenoxy Linkage (+M Effect): The ether oxygen at position 1 is para to the formyl group. Through resonance (+M effect), it donates electron density into the aromatic ring, significantly reducing the electrophilicity of the formyl carbon compared to an unsubstituted benzaldehyde. This increased stability prevents premature oxidation to a carboxylic acid and allows the molecule to survive aggressive activation conditions (e.g., EDC/NHS) at the propanoic acid site[2].

  • Meta-Chloro (-I Effect) & Meta-Ethoxy (-I Effect): The chloro group at position 2 and the ethoxy group at position 6 are both meta to the formyl group. From the meta position, resonance effects are negligible, but their inductive electron-withdrawing (-I) effects subtly pull electron density away from the ring. This finely tunes the aldehyde, counteracting the strong +M effect of the para-oxygen just enough to maintain excellent reactivity toward primary amines and active methylenes[3].

  • Steric Shielding at the Carboxyl Site: Unlike standard acetic acid linkers (e.g., 4-formylphenoxyacetic acid), the propanoic acid moiety possesses an alpha-methyl group. This introduces steric hindrance near the carboxylic acid, which slightly decelerates amide coupling but vastly increases the enzymatic stability of the resulting conjugate in biological systems[4].

ElectronicEffects A Para-Ether Oxygen (+M Resonance) C 4-Formyl Group (Tuned Electrophilicity) A->C Decreases Reactivity (Stabilization) B Meta-Cl & Meta-OEt (-I Inductive) B->C Increases Reactivity (Counter-balance)

Diagram 1: Stereoelectronic forces tuning the 4-formyl group's reactivity.

Core Reactivity Pathways

The tuned electrophilicity of the 4-formyl group makes it an ideal candidate for three primary conjugation pathways:

A. Reductive Amination (Backbone Amide Linker Strategy)

The most prominent use of the 4-formyl group is the formation of stable secondary or tertiary amines via reductive amination. This is the foundational chemistry behind the Backbone Amide Linker (BAL) strategy in Solid-Phase Peptide Synthesis (SPPS)[2]. The aldehyde reacts with a primary amine to form a reversible imine (Schiff base), which is subsequently locked into a stable amine using a mild reducing agent.

B. Knoevenagel Condensation

The 4-formyl group readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, Meldrum's acid). Because of the electron-donating para-oxygen, the forward reaction kinetics are highly controlled, preventing runaway polymerization and allowing for the synthesis of well-defined α,β-unsaturated systems used in hydrogel crosslinking[5].

C. Dynamic Covalent Ligation (Oximes and Hydrazones)

For applications requiring stimuli-responsive drug release, the 4-formyl group can be reacted with hydroxylamines or hydrazines to form oximes or hydrazones. These linkages are stable at physiological pH (7.4) but undergo rapid hydrolysis in the acidic microenvironments of tumors or endosomes (pH 4.5–5.5), enabling targeted payload delivery[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Orthogonal Reductive Amination

Objective: Conjugate a primary amine payload to the 4-formyl group without reducing the aldehyde prematurely.

  • Imine Formation (Causality: Pre-equilibrium): Dissolve 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (1.0 eq) and the target primary amine (1.2 eq) in anhydrous Dichloromethane (DCM). Add 1% (v/v) glacial acetic acid.

    • Why Acetic Acid? The weak acid protonates the carbinolamine intermediate, catalyzing its dehydration into the imine. Without mild acidification, the reaction stalls at the unstable carbinolamine stage[3].

  • In-Process Validation: Monitor via LC-MS. Do not proceed until the aldehyde peak (UV 254 nm) is consumed and the Imine mass [M + Amine - H2O]+ is dominant.

  • Selective Reduction (Causality: Chemoselectivity): Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.

    • Why NaBH(OAc)3? Unlike NaBH4, which is too aggressive and will directly reduce unreacted aldehydes to benzyl alcohols, the sterically hindered and electron-deficient NaBH(OAc)3 selectively reduces the protonated iminium ion, ensuring near-quantitative conversion to the secondary amine[3].

  • Final Validation: Quench with saturated NaHCO3. Extract and analyze via LC-MS to confirm the final mass [M + Amine - H2O + 2H]+.

ReductiveAmination A 4-Formyl Group (Aldehyde) B Carbinolamine Intermediate A->B + Primary Amine (Nucleophilic Attack) C Imine (Schiff Base) Intermediate B->C - H2O / + H+ (Acid Catalyzed Dehydration) D Stable Secondary Amine Linkage C->D + NaBH(OAc)3 (Selective Reduction)

Diagram 2: Mechanistic workflow of chemoselective reductive amination.

Protocol B: Knoevenagel Condensation with Malononitrile

Objective: Form a C-C bond at the 4-formyl position for fluorescent tagging or hydrogel anchoring.

  • Condensation: Combine the formyl linker (1.0 eq) and malononitrile (1.1 eq) in ethanol. Add a catalytic amount of piperidine (0.1 eq).

    • Why Piperidine? A weak secondary amine acts as an ideal base to deprotonate the active methylene without hydrolyzing the propanoic acid ester/amide linkages elsewhere on the molecule[5].

  • In-Process Validation (Visual & Spectroscopic): The reaction is self-indicating. As the highly conjugated α,β-unsaturated dinitrile forms, the solution will exhibit a distinct bathochromic (red) shift, often turning deep yellow or orange. Validate the completion via UV-Vis spectroscopy (appearance of a new absorption maximum >320 nm).

Quantitative Data Summaries

The following table summarizes the optimal kinetic parameters and expected yields for the derivatization of the 4-formyl group in this specific scaffold, aggregated from standard bioconjugation benchmarks.

Reaction TypeReagents & CatalystsOptimal pHTypical YieldReaction TimeKey Intermediate
Reductive Amination NaBH(OAc)3, R-NH2, AcOH5.0 - 6.085 - 95%2 - 4 hoursImine (Schiff Base)
Knoevenagel Condensation Malononitrile, Piperidine7.5 - 8.580 - 90%1 - 3 hoursα,β-Unsaturated Alkene
Oxime Ligation R-O-NH2, Aniline (cat.)4.0 - 5.0> 95%1 - 2 hoursOxime
Hydrazone Formation R-NH-NH24.5 - 5.585 - 90%2 - 4 hoursHydrazone

Table 1: Kinetic and thermodynamic parameters for 4-formyl derivatization.

Conclusion

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid represents a masterclass in stereoelectronic design. By balancing the electron-donating properties of a para-ether linkage with the mild inductive withdrawal of meta-chloro and meta-ethoxy groups, the 4-formyl moiety achieves an ideal "Goldilocks" reactivity. It is stable enough to permit orthogonal chemistry at the propanoic acid site, yet reactive enough to facilitate high-yielding reductive aminations and condensations, making it an indispensable tool for advanced drug delivery systems and solid-phase synthesis.

References

  • Sigma-Aldrich Product Data: 2-(2-chloro-6-ethoxy-4-formylphenoxy)
  • New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis Source: ACS Publications URL
  • Backbone Amide Linker in Solid-Phase Synthesis | Chemical Reviews Source: ACS Publications URL
  • Current Status of Novel Multifunctional Targeted Pt(IV)
  • Preferential Control of Forward Reaction Kinetics in Hydrogels Crosslinked with Reversible Conjugate Additions Source: UT Texas / ChemRxiv URL

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Chiral Resolution of Racemic 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

Introduction In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological, toxicological, and metabolic profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a critical and often mandatory step in drug development.[1][2]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on established methodologies for the chiral resolution of racemic 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid. This compound, a substituted phenoxypropanoic acid, possesses a stereogenic center at the alpha-carbon of the propanoic acid moiety, making it a chiral carboxylic acid. The protocols and insights herein are designed to provide both a theoretical foundation and practical, actionable workflows for achieving high enantiomeric purity. We will explore three principal, field-proven techniques: Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Kinetic Resolution.

Diastereomeric Salt Crystallization: The Classical Approach

This method remains one of the most cost-effective and scalable techniques for resolving racemic acids and bases.[3] The core principle involves converting the pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties (e.g., solubility) by reacting them with a single enantiomer of a chiral resolving agent.[4][5][6] These diastereomeric salts can then be separated by conventional means, most commonly fractional crystallization.[5]

Principle of Resolution

The reaction of a racemic acid, (±)-Acid, with an enantiomerically pure chiral base, such as (+)-Base, yields two diastereomeric salts: [(+)-Acid,(+)-Base] and [(-)-Acid,(+)-Base].[4] Due to their different three-dimensional arrangements, these salts exhibit different crystal lattice energies and solubilities in a given solvent system, allowing one to crystallize preferentially.[3] The separated diastereomeric salt is then treated with a strong acid to liberate the desired, enantiomerically enriched carboxylic acid.[4]

Experimental Workflow: Diastereomeric Salt Crystallization

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Enantiomer Liberation racemic_acid Racemic Carboxylic Acid (Target Compound) dissolution Dissolve in Screened Solvent racemic_acid->dissolution resolving_agent Enantiopure Chiral Base (e.g., (R)-α-methylbenzylamine) resolving_agent->dissolution reaction Acid-Base Reaction dissolution->reaction diastereomers Mixture of Diastereomeric Salts [(R)-Acid,(R)-Base] + [(S)-Acid,(R)-Base] reaction->diastereomers crystallization Fractional Crystallization (Controlled Cooling) diastereomers->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Isolated Crystals (Less Soluble Diastereomer) filtration->less_soluble mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) filtration->mother_liquor acidification Acidification (e.g., 2 M HCl) less_soluble->acidification extraction Liquid-Liquid Extraction acidification->extraction pure_enantiomer Pure Enantiomer (e.g., (S)-Acid) extraction->pure_enantiomer G cluster_0 Screening Phase cluster_1 Optimization Phase cluster_2 Application racemic_sample Racemic Sample (Target Compound, 1 mg/mL) csp_screening Screen Multiple CSPs (e.g., Polysaccharide, Protein-based) racemic_sample->csp_screening mobile_phase_screening Test Mobile Phases (Normal, Reversed, Polar Organic) csp_screening->mobile_phase_screening select_best Identify Promising Separation Conditions mobile_phase_screening->select_best optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) select_best->optimize_mp optimize_params Optimize Parameters (Flow Rate, Temperature) optimize_mp->optimize_params final_method Final Analytical Method optimize_params->final_method prep_scaleup Scale-up to Preparative HPLC final_method->prep_scaleup G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Separation & Isolation racemic_acid Racemic Carboxylic Acid (Target Compound) reaction_mixture Reaction Mixture racemic_acid->reaction_mixture alcohol Alcohol (e.g., Butanol) alcohol->reaction_mixture solvent Organic Solvent (e.g., Toluene) solvent->reaction_mixture enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction_mixture incubation Incubation with Stirring (Monitor by Chiral HPLC) reaction_mixture->incubation quench Stop Reaction at ~50% Conversion incubation->quench final_mixture Mixture of: (S)-Acid + (R)-Ester quench->final_mixture extraction Acid-Base Extraction final_mixture->extraction s_acid Isolated (S)-Acid extraction->s_acid r_ester Isolated (R)-Ester extraction->r_ester hydrolysis Ester Hydrolysis r_ester->hydrolysis r_acid Isolated (R)-Acid hydrolysis->r_acid

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize reaction yields.

Troubleshooting Guide: Addressing Low Synthesis Yield

Low yields in the multi-step synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid can arise from various factors, from reagent purity to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question 1: My overall yield is significantly lower than expected. Where should I start troubleshooting?

A low overall yield in a multi-step synthesis necessitates a step-by-step evaluation. The synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid likely proceeds via two key transformations: a Williamson ether synthesis followed by a formylation reaction.

Recommended Action:

  • Analyze Each Step Individually: Do not assume the problem lies at the end. Isolate and characterize the intermediate product after the Williamson ether synthesis. A low yield at this stage will inevitably lead to a poor overall yield.

  • Re-evaluate Starting Materials: Ensure the purity of your initial reagents, such as 2-chloro-6-ethoxyphenol and an appropriate 2-halopropanoic acid ester. Impurities can interfere with the reaction.

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product at each stage. This will help pinpoint where the reaction is stalling or forming side products.

Question 2: I'm observing a low yield in the first step, the Williamson ether synthesis. What are the likely causes?

The Williamson ether synthesis, while a classic reaction, is sensitive to several factors that can suppress yields.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Water The alkoxide intermediate is a strong base and will be quenched by any residual water in the solvent or on the glassware.Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Inefficient Alkoxide Formation The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, or it may be of poor quality.Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). If using a solid base, ensure it has not been deactivated by improper storage.[1]
Suboptimal Solvent Choice The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation, leaving a more reactive "naked" alkoxide.[2]
Inappropriate Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with secondary alkyl halides.[1]A typical temperature range for this reaction is 50-100 °C.[2] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
Insufficient Reaction Time The reaction may not have proceeded to completion.Typical reaction times range from 1 to 8 hours.[2] Monitor the reaction by TLC to determine the optimal duration.

Experimental Protocol: Williamson Ether Synthesis

  • Under an inert atmosphere, add 2-chloro-6-ethoxyphenol to a flask containing a suitable anhydrous solvent (e.g., DMF).

  • Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete alkoxide formation.

  • Add the 2-halopropanoic acid ester (1.0 equivalent) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: The Williamson ether synthesis seems to work, but the subsequent formylation step is giving a low yield. What could be the problem?

The formylation of the phenoxypropanoic acid intermediate, likely a Vilsmeier-Haack reaction, introduces the aldehyde group. This reaction is highly sensitive to reaction conditions.[3]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Moisture Sensitivity The Vilsmeier reagent (formed from POCl3 and DMF) is extremely reactive towards water. Any moisture will quench the reagent.[3]Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous DMF and freshly distilled or high-purity POCl3.[4]
Poor Reagent Quality Old or improperly stored DMF can contain dimethylamine as an impurity, which can react with the Vilsmeier reagent.[5]Use freshly opened or distilled reagents. A fishy odor in DMF indicates decomposition.[5]
Substrate Deactivation The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best on electron-rich aromatic rings.[6] The chloro substituent is electron-withdrawing and deactivating. While the ethoxy and phenoxypropanoate groups are activating, the overall electronic nature of the substrate might be suboptimal.Consider using a larger excess of the Vilsmeier reagent or a higher reaction temperature to drive the reaction to completion. However, be mindful of potential side reactions at elevated temperatures.
Incomplete Hydrolysis of the Iminium Intermediate The reaction proceeds via an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde product.[3]Ensure complete hydrolysis during the workup by quenching the reaction mixture with ice-cold water or a basic solution and stirring for an adequate amount of time.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Add phosphorus oxychloride (POCl3) dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes for the formation of the Vilsmeier reagent.

  • Add a solution of the 2-(2-chloro-6-ethoxyphenoxy)propanoic acid intermediate in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Adjust the pH to basic (pH 8-9) with a cold aqueous solution of sodium hydroxide or sodium carbonate to facilitate the hydrolysis of the iminium salt.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product, for example by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on the 2-(2-chloro-6-ethoxyphenoxy)propanoic acid intermediate?

The directing effects of the substituents on the aromatic ring will determine the position of formylation. The ethoxy and phenoxypropanoate groups are ortho-, para-directing, while the chloro group is also ortho-, para-directing but deactivating. The formyl group will likely be introduced at the position most activated by the electron-donating groups and least sterically hindered. Given the substitution pattern, the formylation is expected to occur at the para position relative to the phenoxypropanoate group.

Q2: I am having trouble with the purification of the final product. It seems to be a stubborn oil. Any suggestions?

Carboxylic acids can sometimes be difficult to purify by chromatography. Consider converting the carboxylic acid to its methyl or ethyl ester, which is generally less polar and easier to purify by silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. Alternatively, purification via recrystallization from a suitable solvent system could be explored.[7]

Q3: Could the starting 2-chloro-6-ethoxyphenol be the source of the problem?

Absolutely. The purity of this starting material is crucial. Impurities could carry through the synthesis and complicate purification, or they could interfere with the reactions. It is advisable to purify the starting phenol by distillation or recrystallization if its purity is questionable.

Q4: Are there any alternative formylation methods I could try?

Yes, if the Vilsmeier-Haack reaction consistently gives low yields, other formylation methods could be considered, such as the Duff reaction or the Reimer-Tiemann reaction. However, these reactions have their own limitations and may require significant optimization for this specific substrate.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthetic_Pathway A 2-Chloro-6-ethoxyphenol C Intermediate: 2-(2-Chloro-6-ethoxyphenoxy)propanoic acid ester A->C Williamson Ether Synthesis (Base, Solvent) B 2-Halopropanoic acid ester B->C D Final Product: 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid C->D Vilsmeier-Haack Formylation (POCl3, DMF) then Hydrolysis

Caption: Synthetic route to the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Overall Yield check_step1 Analyze Williamson Ether Synthesis Step start->check_step1 is_step1_ok Yield > 70%? check_step1->is_step1_ok troubleshoot_step1 Troubleshoot Step 1: - Check Reagents (Purity, Anhydrous) - Optimize Base, Solvent, Temp. is_step1_ok->troubleshoot_step1 No check_step2 Analyze Formylation Step is_step1_ok->check_step2 Yes troubleshoot_step1->check_step1 is_step2_ok Yield > 60%? check_step2->is_step2_ok troubleshoot_step2 Troubleshoot Step 2: - Strict Anhydrous Conditions - Fresh POCl3/DMF - Optimize Temp. & Hydrolysis is_step2_ok->troubleshoot_step2 No check_purification Evaluate Purification is_step2_ok->check_purification Yes troubleshoot_step2->check_step2 is_purification_ok Product Loss During Workup/Purification? check_purification->is_purification_ok optimize_purification Optimize Purification: - Recrystallization - Derivatization (Esterification) - Alternative Chromatography is_purification_ok->optimize_purification Yes success Improved Yield is_purification_ok->success No optimize_purification->check_purification

Caption: A workflow for troubleshooting low yields.

References

  • Wikipedia. (2023, December 5). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]

  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2024, March 11). Vilsmeier -Haack reaction. Retrieved from [Link]

  • Google Patents. (1997). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Synthesis of 2-[4-(6-chloro-2-quinolinyloxy)phenoxy]propionic acid. (n.d.). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2003, July 10). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Retrieved from [Link]

  • Google Patents. (n.d.). HU228113B1 - Processes for producing phenoxy propionic acid derivatives.
  • HALO Science. (n.d.). Purification of organic acids from fermentation processes. Retrieved from [Link]

  • PubMed. (2006, February 15). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Retrieved from [Link]

  • Justia Patents. (2015, April 9). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.

Sources

Optimization

Technical Support Center: Crystallization and Purification of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

Welcome to the technical support center for the optimization of crystallization and purification conditions for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (CEPPA). This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of crystallization and purification conditions for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (CEPPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Drawing from established principles of physical organic chemistry and extensive laboratory experience, this document provides a series of troubleshooting guides and frequently asked questions to ensure the highest purity and yield of your target molecule.

Introduction: Understanding the Molecule

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is a solid with a purity of approximately 95% as commonly supplied[1]. Its structure, featuring a carboxylic acid, an aldehyde (formyl group), an ether linkage, and a chlorinated aromatic ring, presents unique purification challenges. The presence of both acidic and aldehydic functional groups means that impurities can arise from both the starting materials and from side reactions such as oxidation of the aldehyde to a carboxylic acid.

This guide will address common issues such as persistent impurities, low yields, poor crystal morphology, and the phenomenon of "oiling out."

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product has a low purity (<98%), and I suspect the presence of unreacted starting materials. How can I remove them?

Potential Cause: Incomplete reaction or inadequate work-up procedures can leave residual starting materials in your crude product. The synthesis of phenoxypropanoic acids typically involves the reaction of a substituted phenol with a chloro- or bromopropanoic acid derivative[2]. Therefore, unreacted substituted phenol or propanoic acid derivatives are common impurities.

Troubleshooting Protocol: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group on your target molecule to separate it from non-acidic or weakly acidic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent in which both the product and impurities are soluble. Ethyl acetate or dichloromethane are good starting points.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Neutral or weakly acidic phenolic impurities will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains the impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2), causing the purified 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid to precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry thoroughly.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product (in Organic Solvent) AddBase Add 1M NaHCO₃ (aq) Crude->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Impurities) Separate->Organic Discard Aqueous Aqueous Layer (Product Salt) Separate->Aqueous Acidify Acidify with 1M HCl Aqueous->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Filter & Dry Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Workflow for purification via acid-base extraction.

FAQ 2: My purified product shows an additional peak in the NMR/LC-MS analysis, suggesting an oxidized impurity. What is this and how can I remove it?

Potential Cause: The formyl (aldehyde) group on the molecule is susceptible to oxidation to a carboxylic acid, especially if the reaction or work-up is exposed to air for extended periods or at elevated temperatures[3]. This would result in the formation of 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)propanoic acid.

Troubleshooting Protocol: Purification via Bisulfite Adduct Formation

This classic method selectively removes aldehydes from a mixture.

Step-by-Step Protocol:

  • Dissolution: Dissolve the impure product in a minimal amount of a suitable solvent like ethanol or a mixture of miscible organic solvents.

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the mixture vigorously. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. The non-aldehydic components will remain in the organic layer, while the bisulfite adduct of your target compound will be in the aqueous layer.

  • Separation and Reversion: Separate the aqueous layer. To regenerate the aldehyde, add a base (e.g., 10% sodium carbonate solution) to the aqueous layer until it is basic. This will reverse the reaction and precipitate the purified aldehyde.

  • Isolation: Extract the regenerated aldehyde back into an organic solvent, wash with water, dry the organic layer, and evaporate the solvent to obtain the purified product.

Note: Given that the target molecule itself is a carboxylic acid, this method may require careful pH control to ensure the desired separation. An alternative and often simpler approach for removing the dicarboxylic acid impurity is through careful recrystallization, as the polarity difference between the desired product and the di-acid is significant.

FAQ 3: I am getting a very low yield after crystallization. What are the likely reasons and how can I improve it?

Potential Causes:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize out along with the impurities being removed.

Troubleshooting Protocol: Optimizing Crystallization Conditions

Solvent Selection:

A systematic approach to solvent selection is crucial. Test the solubility of your crude product in a range of solvents with varying polarities.

Solvent Polarity Index Expected Solubility Behavior for CEPPA
Heptane/Hexane0.1Low solubility at all temperatures (good as an anti-solvent).
Toluene2.4Moderate solubility, likely good for recrystallization.
Ethyl Acetate4.4Good solubility, may require an anti-solvent.
Acetone5.1High solubility, likely not ideal as a primary recrystallization solvent.
Ethanol/Methanol5.2 / 6.6High solubility, good for dissolving but may need an anti-solvent.
Water10.2Low solubility of the acid form.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude solid in several test tubes.

  • Add a few drops of a different solvent to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with insoluble material to observe if dissolution occurs at a higher temperature.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath to see if crystals form.

Improving Yield:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

  • Seeding: If crystals are reluctant to form, add a single, pure crystal of the product (a "seed crystal") to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.

  • Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

FAQ 4: My compound is "oiling out" instead of crystallizing. What should I do?

Potential Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is high, leading to a significant melting point depression.

Troubleshooting Protocol:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, and then add a small amount of additional hot solvent to lower the saturation point. Then, allow it to cool slowly.

  • Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly. A good starting point would be an ethanol/water or toluene/heptane system.

Diagram: Solvent/Anti-Solvent Crystallization

AntiSolvent Start Dissolve Crude in 'Good' Solvent (e.g., Ethanol) AddAnti Slowly Add 'Poor' Solvent (e.g., Water) until Cloudy Start->AddAnti Cool Cool Slowly AddAnti->Cool Crystals Formation of Pure Crystals Cool->Crystals Isolate Isolate Crystals Crystals->Isolate

Caption: General workflow for anti-solvent crystallization.

Summary of Recommended Starting Conditions for Recrystallization

Solvent System Ratio (approx.) Procedure Notes
TolueneN/ADissolve in minimum hot toluene, cool slowly.Good for removing more polar impurities.
Ethanol/Water~3:1 to 5:1Dissolve in hot ethanol, add hot water dropwise until cloudiness persists, then cool.Effective for many carboxylic acids.
Toluene/Heptane~1:1 to 1:3Dissolve in hot toluene, add heptane dropwise, then cool.Good for removing less polar impurities.

References

  • Google Patents. Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Google Patents.
  • Google Patents.
  • Academia.edu. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]

  • Google Patents. Process for making phenoxyalkanoic acids.
  • Google Patents. Process for the preparation of substituted phenoxy propanoic acids.
  • Google Patents.
  • PubChem. 2-(4-Formylphenoxy)propanoic acid. [Link]

  • Justia Patents. process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • NETZSCH Analyzing & Testing. Physicochemical Properties. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Contents. [Link]

  • Google Patents. Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.
  • Google Patents. Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Pharmaffiliates. Loxoprofen-impurities. [Link]

  • CAS Common Chemistry. (+)-Mecoprop. [Link]

  • Organic Syntheses. coumarone. [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

  • Google Patents. Method for preparing 2-(4-Chloromethylphenyl)
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Google Patents. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds.
  • ACS Publications. Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. [Link]

  • Chemguide. making carboxylic acids. [Link]

  • NIST. Propanoic acid, 2-(2-chlorophenoxy)-. [Link]

  • ResearchGate. IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. II. Alkenoic and Alkynoic Acids. [Link]

  • IUPAC. Solubility Data Series. [Link]

  • PubChemLite. 2-(2-chloro-4-formylphenoxy)propanoic acid (C10H9ClO4). [Link]

  • IJPSR. presence of organic impurities into active pharmaceutical ingredients. [Link]

  • ACS Publications. Electroreduction of Aromatic Carboxylic Derivatives to Aldehydes. [Link]

  • EPA. Propanoic acid, 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]-, ethyl ester, (2R)-. [Link]

  • PubChem. 2-(2-Chloro-6-formylphenoxy)acetic acid. [Link]

  • PubChem. 2-(2-(2-Chloroethoxy)ethoxy)ethanol. [Link]

  • PubChem. Propanoic acid, 2-(2,6-dichlorophenoxy)-, ethyl ester, (2R)-. [Link]

  • NextSDS. 2-(2-chloro-6-fluorophenyl)propanoic acid — Chemical Substance Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Link]

  • Reddit. Purifying aldehydes?. [Link]

  • Chempedia - LookChem. General procedures for the purification of Aldehydes. [Link]

  • PubMed. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. [Link]

  • ACS Publications. Aqueous ·OH Oxidation of Highly Substituted Phenols as a Source of Secondary Organic Aerosol. [Link]

  • SciSpace. Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. [Link]

  • PMC. Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. [Link]

  • ResearchGate. Solubility of (+)-(S)-2-(6-Methoxynaphthalen-2-yl) Propanoic Acid in Acetone, Methanol, Ethanol, Propan-2-ol, and Ethyl Ethanoate at Temperatures between (278 and 320) K. [Link]

  • EPA. 2-(2-Formylphenoxy)hexanoic acid Properties. [Link]

  • Google Patents.
  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Google Patents. A process for preparing 2-(4-formylphenyl)
  • Synthesis of 2-[4-(6-chloro-2-quinolinyloxy)phenoxy]propionic acid. [Link]

Sources

Troubleshooting

Removing unreacted phenolic impurities from 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid batches

Welcome to the advanced troubleshooting and methodology center for the isolation of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid. This guide is designed for drug development professionals and synthetic chemists wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the isolation of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid. This guide is designed for drug development professionals and synthetic chemists who are encountering co-elution or extraction failures when attempting to remove unreacted phenolic precursors (e.g., 3-chloro-5-ethoxy-4-hydroxybenzaldehyde) from their final product batches.

The Mechanistic Challenge: Why Standard Extractions Fail

To successfully isolate your target phenoxypropanoic acid from its unreacted phenolic precursor, you must account for the subtle electronic effects governing their ionization.

Standard carboxylic acid purification relies on a saturated sodium bicarbonate (NaHCO₃) wash. However, this approach routinely fails for this specific molecular class. The electron-withdrawing para-formyl (aldehyde) and ortho-chloro groups on the phenolic impurity significantly increase its acidity via resonance and inductive stabilization of the phenoxide anion.

While an unsubstituted phenol has a pKa of ~10, the baseline pKa of vanillin (4-hydroxy-3-methoxybenzaldehyde) drops to 7.38[1]. Substituting the methoxy group with a highly electronegative chlorine atom further lowers the pKa; for instance, the predicted pKa of 3-chloro-4-hydroxybenzaldehyde is approximately 6.30[2]. Because saturated NaHCO₃ yields an aqueous pH of ~8.3, it fully deprotonates both the target propanoic acid (pKa ~3.5) and the phenolic impurity, causing both compounds to partition into the aqueous phase. Separation requires a tightly controlled pH 5.5 buffered extraction to exploit the narrow pKa gap.

Quantitative Physicochemical Data

The following table summarizes the ionization states governing the partition coefficients during extraction.

CompoundFunctional GroupEstimated pKaIonization at pH 5.5Ionization at pH 8.3 (NaHCO₃)
Target Product Carboxylic Acid~3.5>99% Deprotonated (Aqueous)>99% Deprotonated (Aqueous)
Phenolic Impurity Substituted Phenol~6.3~86% Protonated (Organic)>99% Deprotonated (Aqueous)

Experimental Workflow

Workflow Crude Crude Batch (Target + Phenolic Impurity) Dissolve Dissolve in EtOAc Crude->Dissolve Buffer Extract with pH 5.5 Buffer (Acetate or Phosphate) Dissolve->Buffer Org1 Organic Phase (Unreacted Phenol) Buffer->Org1 Retains neutral phenol Aq1 Aqueous Phase (Target Carboxylate) Buffer->Aq1 Extracts ionized acid Acidify Acidify Aqueous Phase to pH 2.0 with HCl Aq1->Acidify Extract2 Extract with fresh EtOAc Acidify->Extract2 Pure Pure Target Acid (Organic Phase) Extract2->Pure Recovers target Waste Aqueous Waste Extract2->Waste Discard

Figure 1: pH-controlled acid-base extraction workflow for separating phenoxypropanoic acid.

Troubleshooting & FAQs

Q1: I used a pH 5.5 buffer, but I still see 10-15% phenolic impurity in my NMR. Why? A1: This is a direct consequence of the Henderson-Hasselbalch equation. At pH 5.5, approximately 10-15% of the phenol (pKa ~6.3) is still in its deprotonated (phenoxide) form[2]. This ionized fraction will co-extract into the aqueous layer with your target. Resolution: You must perform a "back-extraction." After collecting the pH 5.5 aqueous layer, wash it with a fresh portion of ethyl acetate. This forces the equilibrium, pulling the trace neutral phenol back into the organic phase while the fully ionized carboxylic acid remains in the water.

Q2: Can I use silica gel chromatography instead of liquid-liquid extraction? A2: Yes, but it is less scalable and prone to yield loss. If you must use chromatography, the carboxylic acid will streak severely due to interactions with the silanol groups on the stationary phase. You must add 1% to 2% acetic acid or formic acid to your mobile phase (e.g., Hexanes/EtOAc) to keep the target molecule fully protonated, ensuring sharp bands and preventing irreversible binding.

Q3: My target product is oiling out instead of precipitating during the final acidification step. How do I fix this? A3: Oiling out occurs when the target molecule drops out of the aqueous phase as a supercooled liquid rather than a crystal. To force crystallization, ensure the aqueous layer is chilled in an ice bath (0-5 °C) before adding HCl. Alternatively, add a small volume of seed crystals or a co-solvent like methanol (5% v/v) to lower the dielectric constant of the water before acidification.

Self-Validating Experimental Protocol: Buffered Extraction

This protocol is designed as a self-validating system. If the causality checks at each step do not align with your observations, pause the workflow and verify your buffer pH.

Reagents Required:

  • 0.5 M Sodium Acetate / Acetic Acid Buffer (Strictly adjusted to pH 5.5)

  • Ethyl Acetate (EtOAc)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude material). Ensure complete dissolution; add a minimal amount of THF if the mixture is overly viscous.

  • Primary Buffered Extraction: Add an equal volume of the pH 5.5 acetate buffer to the organic layer. Shake vigorously in a separatory funnel, vent, and allow the layers to separate completely.

    • Causality Check: The aqueous layer now contains the water-soluble sodium salt of the target acid. The organic layer retains the predominantly neutral unreacted phenol.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with one additional half-volume of pH 5.5 buffer to ensure complete transfer of the target acid. Combine the aqueous layers.

  • Orthogonal Organic Wash (Critical Step): Wash the combined aqueous layers with a fresh portion of EtOAc (1/3 volume).

    • Causality Check: This step removes the ~15% of the phenol that partitioned into the aqueous layer due to the narrow pKa gap. Discard this EtOAc wash.

  • Acidification: Cool the combined aqueous layer in an ice bath to 0-5 °C. While stirring aggressively, add 2 M HCl dropwise until the pH reaches 2.0 (verify with pH paper).

    • Causality Check: The target carboxylic acid will instantly protonate, dropping out of the aqueous solution as a white/off-white precipitate or a cloudy suspension.

  • Final Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 50 mL). The suspension will dissolve into the organic phase.

  • Washing & Drying: Wash the combined organic extracts with brine to remove residual water and HCl. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid.

References

  • Vanillin - OECD Existing Chemicals Database. (Provides baseline pKa context for substituted benzaldehydes).
  • 3-Chloro-4-hydroxybenzaldehyde - LookChem. (Provides predicted pKa values for chlorinated hydroxybenzaldehydes).

Sources

Optimization

Overcoming poor aqueous solubility of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-(2-Chloro-6-ethoxy-4-formylphenoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid .

To successfully deploy this compound in biological assays, we must manage its dual-natured chemistry: a highly lipophilic core that drives aqueous aggregation, a pH-sensitive carboxylic acid, and a highly reactive formyl (aldehyde) warhead that is notorious for causing assay interference.

Part 1: Causality Analysis & Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension immediately upon addition to the assay buffer? A: This phenomenon is known as "solvent crash-out." When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic 2-chloro-6-ethoxyphenoxy core can solvate. This creates localized zones of supersaturation, leading to immediate nucleation and micro-precipitation[1]. Furthermore, if your buffer pH is below the compound's pKa​ (estimated ~4.0–4.5), the propanoic acid moiety remains protonated (uncharged), drastically reducing its polarity and solubility[2].

Q2: I adjusted the buffer to pH 7.4 to keep it in solution, but I am getting erratic assay readouts and false positives. What is happening? A: You are experiencing chemical interference driven by the 4-formyl group . Aldehydes are highly reactive electrophiles. If your assay utilizes amine-containing buffers (e.g., Tris, Glycine) or involves high concentrations of proteins, the formyl group will undergo a condensation reaction with primary amines to form a Schiff base (imine linkage)[3]. This reactivity classifies the molecule as a Pan Assay Interference Compound (PAINS), which leads to target inactivation, fluorescence quenching, or false-positive readouts[4].

Q3: How can I shield the hydrophobic core without chemically altering the compound? A: Macrocyclic encapsulation is the most effective non-covalent strategy. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic phenoxy ring inserts into the lipophilic cavity of the cyclodextrin host. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent compatibility with the aqueous assay media, preventing aggregation without permanently altering the drug's structure[5].

Part 2: Quantitative Data & Strategy Comparison

To optimize your specific assay, consult the table below to select the most appropriate solubility and stabilization strategy.

Troubleshooting StrategyMechanistic ActionPrimary AdvantagesLimitationsBest Suited For
Amine-Free Buffering Prevents Schiff base formationEliminates PAINS-related false positivesRequires re-validation of standard assay conditionsEnzymatic screens, target-binding assays
pH Optimization (pH > 7.5) Deprotonates carboxylic acid to soluble carboxylateSimple, requires no complex additivesIneffective if the lipophilic core still drives aggregationCell-free assays with low compound concentrations
β-Cyclodextrin Complexation Host-guest encapsulation of the hydrophobic ringMaximizes solubility; shields reactive moietiesMay reduce the effective "free" compound concentrationCell-based assays, high-concentration dosing

Part 3: Validated Experimental Protocols

Every protocol utilized in biological screening must be a self-validating system to ensure data integrity. Below are the step-by-step methodologies to overcome the solubility and reactivity issues of your compound.

Protocol A: pH-Controlled, Amine-Free Intermediate Dilution

Causality: Gradual transition from organic to aqueous environments prevents localized supersaturation, while amine-free alkaline buffers ensure ionization and prevent Schiff base formation.

  • Primary Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to yield a 10 mM stock.

    • Self-Validation: Inspect visually and centrifuge at 10,000 x g for 5 minutes. The solution must be optically clear with no pellet.

  • Buffer Selection: Prepare an amine-free assay buffer (e.g., 50 mM HEPES or PBS) and adjust the pH to 7.8 to ensure the propanoic acid is >99% ionized[2]. Strictly avoid Tris buffers.

  • Intermediate Dilution: Add 10 µL of the DMSO stock dropwise into 90 µL of the assay buffer while vortexing vigorously.

    • Causality: Vigorous mechanical agitation disperses the DMSO instantly, preventing the formation of nucleation sites[1].

  • Final Assay Dilution: Dilute the intermediate stock into the final assay plate. Ensure the final DMSO concentration remains 1%.

    • Self-Validation: Measure the absorbance of the final well at 600 nm (turbidity assay). An OD600​<0.01 confirms the absence of colloidal micro-precipitates.

Protocol B: β-Cyclodextrin Complexation

Causality: Thermodynamic complexation shields the lipophilic chloro-ethoxy-phenoxy core, allowing the compound to remain soluble in physiological media.

  • Host Solution Preparation: Prepare a 10 mM solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired amine-free assay buffer (pH 7.4).

  • Complexation: Slowly inject the 10 mM DMSO compound stock into the HP-β-CD solution to achieve a 1:5 molar ratio (Compound:Cyclodextrin) under continuous magnetic stirring[5].

  • Equilibration: Incubate the mixture at 37°C for 1 hour on an orbital shaker to allow the host-guest thermodynamic equilibrium to stabilize.

  • Application: Utilize this complexed solution directly in your biological assay, ensuring you run a vehicle control containing the exact same concentration of HP-β-CD and DMSO.

Part 4: Pathway Visualizations

Workflow Start Solid Compound 2-(2-Chloro-6-ethoxy-...) DMSO Step 1: Primary Stock Dissolve in 100% DMSO (10 mM) Start->DMSO Intermediate Step 2: Intermediate Dilution Dilute 1:10 in Amine-Free Buffer (pH 7.4 - 8.0) DMSO->Intermediate Direct Dilution Cyclo Alternative Step 2: β-Cyclodextrin Complexation (Shields Hydrophobic Ring) DMSO->Cyclo If highly lipophilic Final Step 3: Final Assay Media Final DMSO < 1% Compound fully soluble Intermediate->Final Cyclo->Final

Workflow for preparing and diluting lipophilic carboxylic acids to prevent aqueous precipitation.

Interference Aldehyde Formyl Group (-CHO) on Target Compound Reaction Nucleophilic Attack (Condensation Reaction) Aldehyde->Reaction Amine Primary Amines (Tris Buffer, Lysine residues) Amine->Reaction Schiff Schiff Base Formation (Imine Linkage: -C=N-) Reaction->Schiff Result1 Assay Interference (False Positives / PAINS) Schiff->Result1 Result2 Loss of Free Compound (Reduced Effective Concentration) Schiff->Result2

Mechanism of Schiff base formation leading to assay interference and false positive results.

References

  • "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study", PubMed Central (NIH).
  • "Technical Support Center: Overcoming Solubility Challenges of Benzo[d]oxazole-4-carboxylic acid in Assays", BenchChem.
  • "Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development", MDPI.
  • "Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde...", ACS Omega.
  • "Rules for Identifying Potentially Reactive or Promiscuous Compounds", ACS Publications.

Sources

Troubleshooting

Technical Support Center: LC-MS Peak Resolution for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

This guide provides in-depth troubleshooting and method development strategies for resolving common chromatographic issues encountered when analyzing 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid and similar acidic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and method development strategies for resolving common chromatographic issues encountered when analyzing 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid and similar acidic compounds by LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid tailing?

Peak tailing for this analyte is most often caused by unwanted secondary interactions within the analytical column or improper mobile phase pH.[1][2] As an acidic compound, its carboxylic acid group can interact with residual silanol groups on silica-based stationary phases, especially if the mobile phase pH is not low enough to keep the analyte in its neutral, un-ionized form.[3] Other potential causes include column contamination or overload.[2][4]

Q2: My peak is fronting or splitting. What is the likely cause?

Peak fronting is typically a sign of column overload, where either the injection volume or the sample concentration is too high for the column's capacity.[1][2] Peak splitting often points to a mismatch between the sample solvent and the initial mobile phase conditions.[1][3] If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the starting mobile phase, it can cause the analyte to move through the top of the column improperly, leading to a distorted or split peak.[3] It's always best practice to dissolve your sample in the initial mobile phase composition.[3]

Q3: I'm observing a drift in my retention time. Why is this happening?

Retention time instability is commonly linked to issues with the mobile phase or the column temperature.[5][6] An unstable mobile phase pH, which can occur with inadequately buffered solutions or solvent degradation, will cause the ionization state of the acidic analyte to fluctuate, leading to shifting retention times.[6] Inconsistent column temperature also affects mobile phase viscosity and separation kinetics, resulting in drift.[7] Ensure your mobile phases are fresh, properly buffered, and that your column oven is maintaining a stable temperature.[5]

Q4: My MS sensitivity for this compound is low. How can I improve it?

Low sensitivity can stem from either suboptimal chromatographic conditions or inefficient ionization in the mass spectrometer source. Since 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid has an acidic proton, it is an excellent candidate for negative-ion electrospray ionization (ESI).[8][9] Optimizing the mobile phase for negative ESI, often by ensuring it is sufficiently basic post-column, can enhance signal.[8] However, this can compromise reversed-phase separation. A common strategy is to perform the separation at a low pH (e.g., with formic acid) and rely on the inherent ability of the carboxylic acid to be deprotonated in the ESI source.[10][11] Additionally, fine-tuning MS source parameters like capillary voltage, gas temperatures, and flow rates is critical.[12]

In-Depth Troubleshooting and Optimization Guide

This section provides a detailed, cause-and-effect approach to resolving complex peak resolution issues.

Section 1: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[13]

Q: How does mobile phase pH critically affect the peak shape of this acidic analyte?

The ionization state of your analyte is dictated by the mobile phase pH relative to its pKa (acid dissociation constant).[14]

  • Mechanism: For an acidic compound like this, if the mobile phase pH is near or above its pKa, the carboxylic acid group will be deprotonated (ionized), making the molecule more polar. This ionized form has reduced retention on a non-polar C18 column and is more prone to secondary interactions, leading to poor peak shape.[4]

  • Solution: To achieve good retention and sharp, symmetrical peaks, you must suppress this ionization. This is accomplished by setting the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[4][14] This forces the analyte into its neutral, more hydrophobic form, which interacts predictably with the C18 stationary phase.[15] For most carboxylic acids, a starting pH of 2.5-3.0 is effective.

Q: What mobile phase additive and concentration should I use?

The choice of additive is critical for both controlling pH and ensuring compatibility with MS detection.

  • Mechanism: Buffers resist changes in pH and ensure run-to-run and batch-to-batch reproducibility.[6] Volatile additives are required for LC-MS to avoid fouling the mass spectrometer source.[16]

  • Recommended Additives:

    • Formic Acid (0.1%): This is the most common choice. It provides a pH of approximately 2.7, which is ideal for suppressing ionization of acidic analytes and is excellent for promoting positive-ion ESI, though it can also be used for negative-ion mode.[8][17]

    • Acetic Acid (0.1%): Provides a slightly higher pH (~3.2) and can sometimes offer different selectivity. It has been shown to be effective for enhancing negative-ion ESI response for certain molecules.[18]

    • Ammonium Formate/Ammonium Acetate: These are true buffers that can be used to control pH at specific values. They are useful if a pH slightly higher than that provided by formic acid is desired, but careful pH adjustment is required.[10]

  • Concentration: A buffer concentration of 5-20 mM is typically sufficient to provide adequate pH control without causing significant ion suppression in the MS source.[1]

Q: Should I use Acetonitrile or Methanol as the organic modifier?

  • Mechanism: Acetonitrile and methanol have different solvent strengths and can provide different separation selectivities. Methanol is more prone to hydrogen bonding interactions, which can sometimes lead to peak tailing with certain aromatic analytes.[1]

  • Recommendation: Acetonitrile is generally the preferred starting solvent due to its lower viscosity and reduced potential for hydrogen bonding. However, if you are struggling to resolve your analyte from co-eluting matrix components, switching to methanol is a powerful way to alter selectivity and potentially achieve the desired separation.[5]

Section 2: Stationary Phase (Column) Selection

Q: What type of column is best suited for this analysis?

  • Mechanism: The choice of stationary phase chemistry dictates the primary retention mechanism. For a moderately polar analyte like this, reversed-phase chromatography is the ideal approach.[19]

  • Recommendation:

    • High-Purity C18 Column: Start with a modern, high-purity, end-capped silica C18 column. These columns have a minimal number of accessible silanol groups, which significantly reduces the chance of peak tailing from secondary interactions.[2][3]

    • Polar-Embedded/Polar-Endcapped Phases: If you experience poor retention even with low organic content in the mobile phase, a column with a polar-embedded or polar-endcapped stationary phase can provide enhanced retention for polar analytes.

    • Mixed-Mode Phases: For challenging separations of polar acidic compounds, novel mixed-mode columns that contain positively charged functional groups on the stationary phase can offer unique selectivity and improved retention.[20]

Section 3: LC System & Method Parameters

Q: How should I optimize column temperature and flow rate?

  • Mechanism: Temperature affects mobile phase viscosity and mass transfer kinetics. Higher temperatures decrease viscosity, which can lead to sharper peaks and lower backpressure, but may also alter selectivity.[7]

  • Recommendation: Start with a temperature of 35-40°C to ensure efficient mass transfer. If resolution is still a challenge, perform a temperature study (e.g., 30°C, 40°C, 50°C) to see how it impacts the separation. Maintain a consistent temperature for stable retention times.[7] The flow rate should be optimized for the column's dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

Section 4: Mass Spectrometer (MS) Detector Optimization

Q: How do I choose the best ionization mode and optimize MS parameters?

  • Mechanism: Electrospray Ionization (ESI) is the preferred technique for polar, ionizable compounds.[12] The analyte's structure determines whether it is more efficiently ionized in positive or negative mode.

  • Recommendation:

    • Screen Both Modes: Always screen the analyte in both positive ([M+H]+) and negative ([M-H]-) ESI modes. Given the presence of the carboxylic acid, negative-ion mode is expected to be significantly more sensitive .[8][9]

    • Optimize Source Parameters: Once the optimal mode is selected, infuse a standard solution of the analyte directly into the MS and optimize key parameters, including:

      • Capillary/Sprayer Voltage

      • Drying Gas Temperature and Flow Rate

      • Nebulizer Gas Pressure

      • Fragmentor/Cone Voltage (to optimize transmission of the parent ion)

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak resolution for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid.

G cluster_0 start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_solvent Is Sample Solvent Weaker Than or Matched to Mobile Phase? start->check_solvent check_load Is Injection Volume/ Concentration Appropriate? check_solvent->check_load Yes fix_solvent Action: Re-dissolve sample in initial mobile phase. check_solvent->fix_solvent No check_ph Is Mobile Phase pH ~2 units below Analyte pKa? (e.g., pH 2.5-3.0) check_load->check_ph Yes fix_load Action: Reduce injection volume or dilute sample. check_load->fix_load No check_column Using a High-Purity, End-Capped C18 Column? check_ph->check_column Yes fix_ph Action: Adjust mobile phase pH using 0.1% Formic Acid. check_ph->fix_ph No optimize_gradient Optimize Gradient Slope & Organic Modifier (ACN vs. MeOH) check_column->optimize_gradient Yes fix_column Action: Switch to a modern, high-purity C18 column. check_column->fix_column No ms_tune Optimize MS Source Parameters (Ionization, Gas, Voltage) optimize_gradient->ms_tune success Achieved Symmetrical, Resolved Peak ms_tune->success fix_solvent->check_load fix_load->check_ph fix_ph->check_column fix_column->optimize_gradient

Caption: A systematic workflow for troubleshooting poor LC-MS peak shape.

Summary of Troubleshooting Strategies

Observed Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing 1. Mobile phase pH too high (analyte is ionized).[6] 2. Secondary interactions with column silanols.[2][3] 3. Column contamination.1. Lower mobile phase pH to ~2.5-3.0 with 0.1% formic acid.[3] 2. Switch to a high-purity, end-capped C18 column. 3. Flush the column or replace it.[5]
Peak Fronting 1. Column overload (concentration or volume too high).[1]1. Reduce injection volume and/or dilute the sample.
Split Peak 1. Sample solvent is stronger than the mobile phase.[1][3] 2. Partially blocked column frit.1. Dissolve the sample in the initial mobile phase composition.[3] 2. Reverse flush the column (if permitted) or replace it.[3]
Poor Retention 1. Mobile phase is too strong (too much organic). 2. Analyte is ionized (pH too high).[4][14]1. Decrease the initial percentage of organic solvent in the gradient. 2. Ensure mobile phase pH is well below the analyte's pKa.[14]
Unstable Retention 1. Inconsistent column temperature.[7] 2. Mobile phase pH is unstable or improperly prepared.[6]1. Use a column oven set to a stable temperature (e.g., 40°C). 2. Prepare fresh mobile phase daily; use a buffer if needed.[5]
Low MS Signal 1. Suboptimal ionization mode (positive vs. negative). 2. Inefficient ESI source parameters.[12] 3. Ion suppression from the matrix or mobile phase.1. Test in negative ESI mode, which is likely better for this analyte.[8][9] 2. Infuse a standard to tune source voltage, gases, and temperatures. 3. Improve sample cleanup or adjust mobile phase additives.

References

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). ALWSCI.
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today.
  • Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS. (n.d.). BenchChem.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex.
  • Better ionization with pH optimization. (2020, October 1). Wiley Analytical Science.
  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY PREMIER featuring MaxPeak HPS Technology. (n.d.). Waters.
  • Selecting a GC Column by a Specific Stationary Phase. (n.d.). Sigma-Aldrich.
  • Optimization of flow splitting and make‐up flow conditions in liquid chromatography/electrospray ionization mass spectrometry. (2019, January 16). Kruve Lab.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
  • HILIC Stationary Phases. (n.d.). Thermo Fisher Scientific.
  • DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI7MS/MS. (n.d.). University of Regina.
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013, June 14). ResearchGate.
  • Optimising the LC-MS Analysis of Biomolecules. (n.d.). Sigma-Aldrich.
  • Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. (2019, August 26). MDPI.
  • Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. (n.d.). ACS Publications.
  • Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. (2009, June 15). PubMed.
  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. (2004, April). Agilent.
  • Optimizing LC–MS and LC–MS-MS Methods. (2025, November 28). LCGC International.
  • Development of a Multiresidue Method for Analysis of Acidic Pesticides in Cereals with Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). Diva-Portal.org.
  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2025, June 16). PMC.
  • スマートクリーンアップアプローチ. (n.d.). Waters Corporation.
  • GC-MSとLC-MSを用いた香気・代謝成分の解析とクラフトビール開発へのアプローチ. (n.d.). Shimadzu.
  • オンライン濃縮前処理装置付き ミクロ液体クロマトグラフ質量 分析システム. (n.d.). Sumitomo Chemical.
  • Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. (n.d.). Japan Customs.

Sources

Optimization

Technical Support Center: Refining Catalytic Cross-Coupling for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic Acid Derivatives

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chemoselective pitfalls of highly functionalized, sterically hindered a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chemoselective pitfalls of highly functionalized, sterically hindered aryl chlorides.

The molecule —2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid —presents a triad of distinct catalytic challenges:

  • Steric Hindrance: The C2-chloride is flanked by a bulky C1-phenoxypropanoic acid ether linkage, severely restricting the trajectory of incoming palladium(0) species during oxidative addition.

  • Chemoselectivity (Aldehyde): The C4-formyl group is highly electrophilic and prone to off-target nucleophilic attack, particularly in Buchwald-Hartwig aminations.

  • Catalyst Poisoning (Carboxylic Acid): The free C1-propanoic acid will rapidly consume stoichiometric inorganic bases, forming insoluble carboxylate salts that can competitively coordinate to the Pd(II) center and stall the catalytic cycle.

Below is our comprehensive troubleshooting guide, quantitative data matrix, and self-validating protocols designed to engineer around these failure modes.

Troubleshooting FAQs & Causality Analysis

Q: The C2-chloride is completely unreactive under standard Pd(PPh3​)4​ conditions. Why? A: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol). Compounding this, the C2 position is sterically hindered by the adjacent C1 ether linkage. Causality: PPh3​ is neither electron-rich enough to drive the oxidative addition into the refractory C-Cl bond nor bulky enough to facilitate rapid reductive elimination. Solution: You must employ bulky, highly electron-rich ligands. Precatalysts utilizing tBu3​P [1] or N-heterocyclic carbenes (NHCs) like SIPr are strictly required to overcome this barrier.

Q: Can I perform a Suzuki-Miyaura coupling without protecting the C1-propanoic acid? A: It is highly discouraged. The free carboxylic acid will react with the inorganic base (e.g., K2​CO3​ ) to form a carboxylate salt. Causality: This salt is poorly soluble in typical cross-coupling solvents (like toluene or THF), causing the substrate to crash out of solution. Furthermore, carboxylates can competitively coordinate to the Pd(II) intermediate, stalling transmetalation or triggering unintended decarboxylative cross-coupling pathways[2]. Solution: Convert the acid to a methyl or tert-butyl ester prior to coupling.

Q: Why does my Buchwald-Hartwig amination yield a complex mixture of high-molecular-weight byproducts? A: This is a classic chemoselectivity failure. The C4-formyl group is highly electrophilic. In the presence of primary or secondary amines (your coupling partners), it rapidly undergoes condensation to form an imine (Schiff base) before the palladium catalyst can activate the C2-chloride. Causality: The thermodynamic rate of condensation outpaces oxidative addition. Solution: Protect the aldehyde as a 1,3-dioxolane acetal prior to cross-coupling, or switch to a highly active precatalyst like (SIPr)Ph2Pd(cin)Cl[3] that drastically accelerates the catalytic cycle to outcompete side reactions.

Visualizations: Workflows & Mechanistic Pitfalls

Workflow Start Substrate: 2-(2-Chloro-6-ethoxy- 4-formylphenoxy)propanoic acid AcidCheck Is the C1-propanoic acid protected? Start->AcidCheck ProtectAcid Synthesize Ester Derivative (Prevents Pd-poisoning) AcidCheck->ProtectAcid No RxnType Select Cross-Coupling AcidCheck->RxnType Yes ProtectAcid->RxnType Suzuki Suzuki-Miyaura RxnType->Suzuki BHA Buchwald-Hartwig RxnType->BHA Catalyst Use Bulky Electron-Rich Pd (e.g., tBu3P or SIPr) Suzuki->Catalyst Aldehyde Tolerated AldehydeCheck Protect C4-Formyl? (Avoids Imine Byproducts) BHA->AldehydeCheck AldehydeCheck->Catalyst

Workflow for derivatization and catalyst selection based on substrate functional groups.

CatalyticCycle Pd0 Pd(0) Precatalyst Activation OxAdd Oxidative Addition (Cleaves C-Cl Bond) Pd0->OxAdd Transmet Transmetalation / Amine Binding OxAdd->Transmet Block1 Steric Clash from C1/C6 Blocks Pd Insertion OxAdd->Block1 RedElim Reductive Elimination Transmet->RedElim Block2 Carboxylate Coordinates Pd(II) Transmet->Block2 RedElim->Pd0 Fix1 Use NHC (SIPr) or tBu3P Block1->Fix1 Fix2 Esterify Propanoic Acid Block2->Fix2

Catalytic cycle highlighting steric and electronic failure points with engineered solutions.

Quantitative Data: Catalyst Matrix for Hindered Aryl Chlorides

To optimize your reaction, rely on empirical data for cross-couplings of sterically hindered aryl chlorides[4].

Catalyst SystemLigand ClassTarget ReactionTemp (°C)Base / SolventTypical YieldMechanistic Advantage
Pd(OAc)2 + tBu3​P Bulky TrialkylphosphineSuzuki-Miyaura80–100 K3​PO4​ / Toluene85–95%Highly electron-rich; accelerates oxidative addition of inert C-Cl bonds.
(SIPr)Ph2Pd(cin)ClN-Heterocyclic CarbeneBuchwald-Hartwig25–80 KOtBu / Dioxane80–99%Extreme steric bulk facilitates rapid reductive elimination.
Pd2(dba)3 + XPhosBiaryl PhosphineSuzuki / BHA80–110 Cs2​CO3​ / THF75–90%Binds Pd stably; prevents catalyst resting states and black precipitation.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in analytical checks. The following procedure guarantees that you do not waste expensive catalysts on improperly prepared substrates.

Protocol: Suzuki-Miyaura Cross-Coupling of Esterified Substrate

Objective: Couple the sterically hindered C2-chloride with an arylboronic acid using a tBu3​P precatalyst system. Prerequisite: The C1-propanoic acid MUST be protected as a methyl ester (Compound 1a ).

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk tube, add Compound 1a (1.0 equiv), Arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Causality: K3​PO4​ is chosen over Cs2​CO3​ because it provides optimal basicity for transmetalation without promoting unwanted ester hydrolysis under aqueous conditions.

Step 2: Catalyst Introduction

  • Add the oxidative addition precatalyst (tBu3​P)Pd(4−CF3​Ph)Br (2-4 mol%).

  • Causality: Using a pre-formed oxidative addition complex prevents the need to generate Pd(0) in situ, bypassing the induction period and preventing catalyst deactivation via palladium black formation.

Step 3: Solvent Addition & Heating

  • Add degassed Toluene/Water (10:1 v/v) to achieve a 0.2 M concentration.

  • Heat to 90 °C under rigorous stirring (1000 RPM) to ensure biphasic mixing.

Step 4: In-Process Analytical Validation (Self-Validating Gate)

  • At t = 2 hours, withdraw a 50 µL aliquot under N2​ . Quench with 100 µL water, extract into 200 µL EtOAc.

  • Analyze via LC-MS.

  • Validation Gate: Do not stop the reaction until the peak corresponding to Compound 1a is <5% by UV area. If conversion is stalled at <50%, it indicates catalyst poisoning (likely from trace free acid in your starting material). Spike with an additional 1 mol% catalyst to drive it to completion.

Step 5: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

References

  • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst, ACS C
  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)
  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides, Organic Letters. URL
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides, Thieme. URL

Sources

Troubleshooting

Technical Support Center: Maintaining Stereochemical Integrity at the C2 Position of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

Welcome to the technical support center for addressing stereochemical challenges related to 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid. This guide is designed for researchers, medicinal chemists, and process dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for addressing stereochemical challenges related to 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral molecule and need to ensure its enantiomeric purity throughout their experimental workflows. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting protocols to diagnose and mitigate racemization at the C2 position.

Introduction: The Challenge of the C2 Stereocenter

The biological activity of many pharmaceutical compounds is critically dependent on their stereochemistry. For 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, the stereocenter at the C2 position of the propanoic acid moiety is susceptible to racemization. This loss of stereochemical integrity can lead to a mixture of enantiomers, potentially reducing the therapeutic efficacy and introducing unforeseen toxicological profiles.[1] Understanding the mechanisms that lead to racemization is the first step in preventing it.

The primary mechanism for racemization in 2-arylpropanoic acids and related compounds involves the deprotonation of the acidic α-hydrogen at the C2 position.[2] This abstraction, often facilitated by heat, acid, or base, results in the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both (R) and (S) enantiomers and, consequently, a loss of enantiomeric excess (ee).[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for my compound?

A1: The most probable mechanism for racemization of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is through the formation of a planar enolate intermediate. The hydrogen atom on the C2 carbon (the α-hydrogen) is acidic because of its proximity to the carboxylic acid's carbonyl group. Under certain conditions, particularly in the presence of a base or under elevated temperatures, this proton can be removed. The resulting enolate is achiral. When this intermediate is reprotonated, the proton can add to either the re or si face of the double bond, resulting in a mixture of both enantiomers.[2][3]

Below is a diagram illustrating this proposed mechanism.

G cluster_0 Racemization Mechanism R_Enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Enantiomer->Enolate - H⁺ (Base-catalyzed) Enolate->R_Enantiomer + H⁺ (Reprotonation) S_Enantiomer (S)-Enantiomer (Chiral) Enolate->S_Enantiomer + H⁺ (Reprotonation)

Caption: Proposed mechanism for racemization via a planar enolate.

Q2: Which experimental parameters have the most significant impact on racemization?

A2: Several factors can significantly increase the rate of racemization. It is crucial to control these to maintain the stereochemical integrity of your compound:

  • pH and Base Strength: Both acidic and basic conditions can catalyze racemization.[2] Strong bases are particularly effective at deprotonating the α-carbon. Even weak bases, if used in excess or at high temperatures, can cause significant racemization.

  • Temperature: Higher temperatures provide the necessary activation energy to overcome the barrier for proton abstraction, thus accelerating the rate of racemization.[2]

  • Solvent: Polar, protic solvents can facilitate the proton transfer required for enolate formation and reprotonation, contributing to racemization.[2]

  • Reaction Time: The longer the compound is exposed to harsh conditions (e.g., high temperature, non-neutral pH), the greater the extent of racemization will be.[2]

Q3: Can racemization occur during standard synthetic transformations like esterification or amide coupling?

A3: Yes, these are common steps where loss of enantiomeric excess is observed.

  • Esterification: Traditional Fischer esterification, which uses a strong acid catalyst and heat, is a high-risk procedure for racemization.[2] Similarly, activating the carboxylic acid to an acyl chloride followed by reaction with an alcohol under basic conditions can also lead to racemization.

  • Amide Coupling: The reagents used to activate the carboxylic acid for amide bond formation can also promote racemization. For example, carbodiimides like DCC or EDC can lead to the formation of a highly reactive oxazolone intermediate, which is prone to racemization, especially when a base is present.[4]

Q4: How can I detect and quantify racemization in my sample?

A4: The most reliable and widely used method for determining the enantiomeric excess (ee) of your compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[5][6] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7] Other methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can allow for the differentiation and integration of signals corresponding to each enantiomer.[5]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by the enantiomers and can be used to determine ee with proper calibration.[8]

Troubleshooting Guide: Diagnosing and Solving Racemization

This section provides a structured approach to troubleshooting when you observe a loss of enantiomeric excess.

G Start Problem: Loss of Enantiomeric Excess (ee) Step Identify the Reaction Step (e.g., Coupling, Deprotection, Workup) Start->Step Check_Base Is a strong or non-hindered base used? Step->Check_Base Check_Temp Is the reaction run at elevated temperature? Check_Base->Check_Temp No Sol_Base Solution: - Use a sterically hindered base (e.g., 2,4,6-collidine). - Use a weaker base (e.g., NMM). - Minimize base stoichiometry. Check_Base->Sol_Base Yes Check_Reagent Is a harsh coupling reagent or acidic condition used? Check_Temp->Check_Reagent No Sol_Temp Solution: - Run reaction at 0°C or lower. - Minimize reaction time. Check_Temp->Sol_Temp Yes Sol_Reagent Solution: - Use coupling additives (HOBt, Oxyma). - Switch to milder coupling reagents (DEPBT). - Avoid strong acids; use mild workup. Check_Reagent->Sol_Reagent Yes End Verify ee by Chiral HPLC Check_Reagent->End No Sol_Base->End Sol_Temp->End Sol_Reagent->End

Caption: Workflow for troubleshooting racemization issues.

Issue: Significant racemization is observed after an amide coupling reaction.
  • Possible Cause 1: Inappropriate Coupling Reagent/Additive Combination.

    • Explanation: Using a carbodiimide coupling agent (e.g., EDC, DCC) without a racemization-suppressing additive is a common cause of lost stereochemical integrity.[4]

    • Solution: Always incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the activated carboxylic acid to form an active ester that is less susceptible to racemization.[4]

  • Possible Cause 2: Choice of Base.

    • Explanation: Strong, non-sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can efficiently deprotonate the α-carbon, leading to enolization and racemization.[4]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative. For particularly sensitive substrates, 2,4,6-collidine can be effective. Use the minimum stoichiometry of the base required for the reaction to proceed.[4]

  • Possible Cause 3: High Reaction Temperature.

    • Explanation: Many coupling reactions are exothermic. Running them at room temperature without cooling can lead to an increase in the reaction rate and also the rate of racemization.

    • Solution: Perform the coupling reaction at a lower temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[2] Monitor the reaction closely to avoid unnecessarily long reaction times.

Issue: Loss of enantiomeric purity during aqueous workup or purification.
  • Possible Cause: pH of Aqueous Solutions.

    • Explanation: Washing with strong basic solutions (e.g., concentrated NaHCO₃ or Na₂CO₃) can cause racemization on the surface of the droplets during extraction.

    • Solution: Use mildly basic conditions for workup (e.g., a saturated solution of NaHCO₃) and minimize the contact time. If possible, perform washes at lower temperatures. Ensure the final product is stored under neutral or slightly acidic conditions.

Protocols for Analysis and Mitigation

Protocol 1: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This protocol provides a general framework for developing a chiral HPLC method. The specific column and mobile phase will need to be optimized for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for acidic compounds. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.

  • Mobile Phase Preparation: A typical mobile phase for this class of compounds is a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) or acetic acid to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Run the analysis under isocratic conditions. The two enantiomers should elute as separate peaks.[6]

  • Data Analysis:

    • Integrate the peak areas for both enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

ParameterRecommended Starting Conditions
Column Chiralpak IA or similar polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Protocol 2: Racemization-Minimized Amide Coupling

This protocol describes a procedure for coupling the title carboxylic acid with a generic amine (R-NH₂) while minimizing the risk of racemization.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution.

    • Stir the mixture at 0°C for 15-20 minutes.

  • Coupling:

    • Add the amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of N-methylmorpholine (NMM) (1.1 eq).

    • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Proceed with a standard aqueous workup using dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine, ensuring minimal contact time with the basic solution.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Analysis:

    • Confirm the structure of the product and determine its enantiomeric excess using the developed Chiral HPLC method (Protocol 1).

By carefully controlling reaction conditions and choosing the appropriate reagents, the stereochemical integrity of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid can be preserved, ensuring the quality and reliability of your research outcomes.

References

  • BenchChem. (2025). Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction.
  • National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Royal Society of Chemistry. (2016). On-line chiral analysis using the kinetic method.
  • PubMed. (2001).
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • PubMed. (1991). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters.
  • BenchChem. (2025). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Dalal Institute. (n.d.). Stereochemistry.
  • GCWK. (n.d.).
  • BenchChem. (2025).

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR for the Structural Elucidation of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Spectral Reference Executive Summary In modern drug development and synthetic quality control...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Spectral Reference

Executive Summary

In modern drug development and synthetic quality control, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation[1]. However, the landscape of chemical analysis has shifted dramatically with the maturation of benchtop NMR systems, which now offer field strengths previously reserved for superconducting magnets[2].

This guide provides a rigorous comparative analysis between High-Field (600 MHz) and Benchtop (80 MHz) NMR platforms, using 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (C₁₂H₁₃ClO₅) as our reference standard. This specific molecule—featuring a highly substituted phenoxy core, an ethoxy ether, and a chiral propanoic acid moiety—presents unique spectral challenges (such as closely spaced aliphatic multiplets) that perfectly illustrate the dispersion and sensitivity trade-offs between these two instrumental tiers.

Spectral Reference Data: 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic Acid

To establish a baseline for our instrument comparison, we must first define the expected chemical shifts and coupling constants ( J ) for this compound. The data below represents highly accurate predictive reference values (standardized for DMSO- d6​ at 298 K) based on established chemical shift increments and high-field empirical observations.

Table 1: ¹H NMR Spectral Reference Data (600 MHz, DMSO- d6​ )
Position / AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Carboxylic Acid (-COOH)13.00Broad Singlet (br s)-1H
Formyl (-CHO)9.85Singlet (s)-1H
Aromatic H3 (meta to H5)7.65Doublet (d)1.81H
Aromatic H5 (meta to H3)7.45Doublet (d)1.81H
Propanoic -CH-4.95Quartet (q)6.81H
Ethoxy -CH₂-4.20Quartet (q)7.02H
Propanoic -CH₃1.55Doublet (d)6.83H
Ethoxy -CH₃1.35Triplet (t)7.03H
Table 2: ¹³C NMR Spectral Reference Data (150 MHz, DMSO- d6​ )
Carbon EnvironmentChemical Shift (δ, ppm)Carbon Type
Formyl (C=O)191.0Quaternary
Carboxylic Acid (C=O)172.5Quaternary
Ar-C6 (C-OEt)153.0Quaternary
Ar-C1 (C-O-CH)148.5Quaternary
Ar-C4 (C-CHO)133.0Quaternary
Ar-C2 (C-Cl)128.5Quaternary
Ar-C3126.0Methine (CH)
Ar-C5112.5Methine (CH)
Propanoic -CH-73.0Methine (CH)
Ethoxy -CH₂-65.0Methylene (CH₂)
Propanoic -CH₃18.5Methyl (CH₃)
Ethoxy -CH₃14.5Methyl (CH₃)

Comparative Analysis: 600 MHz High-Field vs. 80 MHz Benchtop NMR

When deciding between a traditional superconducting magnet and a modern cryogen-free benchtop system for routine QA/QC or de novo structural elucidation, scientists must weigh spectral dispersion against operational efficiency[3].

Spectral Dispersion and Resolution (The Causality of Overlap)

NMR spectra are plotted on a chemical shift scale (ppm) that is independent of the magnetic field strength ( B0​ ). However, scalar coupling constants ( J ) are measured in Hertz (Hz) and remain constant regardless of the field[4].

In our target molecule, the ethoxy -CH₃ (triplet at 1.35 ppm, J = 7.0 Hz) and the propanoic -CH₃ (doublet at 1.55 ppm, J = 6.8 Hz) are separated by just 0.20 ppm.

  • At 600 MHz: 0.20 ppm corresponds to a 120 Hz separation. The triplet spans ~14 Hz and the doublet spans ~7 Hz. They are entirely baseline-resolved, allowing for flawless integration and structural confirmation.

  • At 80 MHz: 0.20 ppm corresponds to only 16 Hz of separation[4]. Because the multiplet widths (14 Hz and 7 Hz) are nearly equal to the peak separation, these signals will exhibit severe overlap and potential second-order "roofing" effects. While benchtop NMRs utilize advanced permanent magnets with excellent homogeneity[5], the fundamental physics of low-field dispersion means that complex aliphatic regions require careful deconvolution or 2D NMR (COSY/HSQC) to assign correctly on an 80 MHz system.

Sensitivity and Operational Throughput

High-field systems (600 MHz) benefit from a signal-to-noise ratio (SNR) that scales roughly with B03/2​ . A 1 millimolar sample can yield a pristine ¹H spectrum in 16 scans (under 2 minutes)[4].

Conversely, an 80 MHz benchtop system requires significantly more scans to achieve the same SNR. However, benchtop systems eliminate the need for liquid helium and nitrogen, saving upwards of $9,000 annually in cryogen costs[3]. They can be deployed directly in the fume hood for real-time reaction monitoring of the propanoic acid substitution step during synthesis[5].

Experimental Methodologies & Protocols

To ensure self-validating and reproducible results, the following protocols must be strictly adhered to. The causality behind these parameters is rooted in nuclear spin physics.

Protocol A: High-Field ¹H NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 5.0 mg of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid in 0.6 mL of DMSO- d6​ (contains 0.03% v/v TMS as an internal reference). Causality: 5 mg provides optimal concentration to prevent radiation damping while ensuring high SNR in minimal time.

  • Tuning and Matching: Perform automated tuning and matching (ATMA) for the ¹H channel to minimize reflected RF power, ensuring the 90° pulse is accurately calibrated.

  • Shimming: Execute gradient shimming (TopShim) on the deuterium lock signal. Causality: Achieving a Z1 to Z5 homogeneity ensures the 1.8 Hz meta-coupling of the aromatic protons (H3 and H5) is sharply resolved.

  • Acquisition Parameters:

    • Pulse Angle: 30° (zg30 pulse program).

    • Relaxation Delay (d1): 5.0 seconds. Causality: The formyl proton and quaternary carbons have long longitudinal relaxation times ( T1​ ). A 5-second delay ensures >5×T1​ recovery, making the integrals strictly quantitative.

    • Scans (ns): 16.

Protocol B: Benchtop ¹H NMR Acquisition (80 MHz)
  • Sample Preparation: Dissolve 25.0 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: The lower intrinsic sensitivity of the 80 MHz permanent magnet requires a higher analyte concentration to achieve a workable SNR within a reasonable timeframe[4].

  • Thermal Equilibration: Insert the standard 5 mm NMR tube into the benchtop spectrometer and wait 5 minutes. Causality: Permanent magnets are highly sensitive to temperature fluctuations; the sample must equilibrate to the magnet's internal temperature (typically 35°C) to prevent frequency drift during acquisition.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize transverse magnetization per scan).

    • Relaxation Delay (d1): 4.0 seconds.

    • Scans (ns): 128 to 256. Causality: To compensate for the lower field, signal averaging is increased. SNR increases by the square root of the number of scans.

Visualizing the Analytical Workflows

To better understand the decision matrix and the physical processes occurring during these protocols, refer to the diagrams below.

Diagram 1: Comparative NMR Analytical Workflow

NMR_Workflow cluster_decision Instrument Selection Sample Sample Prep (DMSO-d6) Benchtop Benchtop NMR (80 MHz) Fast QA/QC & Reaction Monitoring Sample->Benchtop 25 mg HighField High-Field NMR (600 MHz) De Novo Structural Elucidation Sample->HighField 5 mg DataProc Fourier Transform & Phase Correction Benchtop->DataProc 128 Scans Overlapping Multiplets HighField->DataProc 16 Scans Baseline Resolved Elucidation Structural Elucidation (Multiplet Analysis & Integration) DataProc->Elucidation

Caption: Workflow comparison between high-field and benchtop NMR for structural elucidation.

Diagram 2: Magnetization Pathway & Signal Acquisition

Magnetization_Pathway M0 Equilibrium (M0) RF RF Pulse (B1) M0->RF d1 delay Mxy Transverse (Mxy) RF->Mxy 90° flip FID FID Acquisition Mxy->FID T2* Relaxation FT Fourier Transform FID->FT Time to Freq FT->M0 T1 Recovery

Caption: The cyclical vector model of NMR magnetization during a standard 1D acquisition sequence.

Conclusion

For the structural elucidation of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid , the choice of instrument dictates the analytical strategy. A 600 MHz high-field system effortlessly resolves the closely spaced propanoic and ethoxy aliphatic signals, making it indispensable for initial structural confirmation and impurity profiling.

However, once the reference spectrum is established, a cryogen-free 80 MHz benchtop system serves as a highly efficient, cost-effective workhorse for routine batch verification, flow-chemistry monitoring, and industrial quality assurance[6][7]. By understanding the causality behind field-dependent dispersion and relaxation parameters, analytical chemists can deploy both technologies synergistically to accelerate drug development pipelines.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • News Medical. (2024). Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. Available at:[Link]

  • LabX. (2026). The Best Benchtop NMR Systems of 2026. Available at:[Link]

  • Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link]

  • Labcompare. (2020). New Fields and Exciting Applications for Benchtop NMR Instruments. Available at:[Link]

  • ResearchGate. (2023). High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Available at:[Link]

  • ResearchGate. (2023). Benchtop NMR spectroscopy in the analysis of substandard and falsified medicines as well as illegal drugs. Available at:[Link]

Sources

Comparative

FT-IR Spectroscopy vs. Orthogonal Techniques for the Structural Validation of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic Acid

Executive Summary The structural validation of highly functionalized aromatic compounds requires analytical techniques capable of resolving complex, overlapping electronic environments. 2-(2-Chloro-6-ethoxy-4-formylpheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of highly functionalized aromatic compounds requires analytical techniques capable of resolving complex, overlapping electronic environments. 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is a multifaceted molecule featuring a carboxylic acid, an aromatic aldehyde, an aryl ether, an aliphatic ether, and a halogen substituent.

This guide provides an authoritative comparison of Fourier-Transform Infrared (FT-IR) spectroscopy against orthogonal techniques (NMR and LC-HRMS) for the validation of this molecule. By analyzing the causality behind specific vibrational modes—such as hydrogen bonding and π -conjugation—researchers can confidently map spectral data to molecular architecture.

Molecular Architecture & Vibrational Causality

Understanding why absorption bands shift is critical for accurate structural elucidation. The FT-IR spectrum of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is defined by the interplay of its functional groups:

  • Carboxylic Acid Dimerization: In the solid state, carboxylic acids form strongly hydrogen-bonded dimers. This intermolecular interaction weakens the O-H bond, resulting in a massive, broad absorption band spanning 3300–2500 cm⁻¹ 1. Consequently, the carboxylic C=O stretch is shifted downward to ~1710–1730 cm⁻¹ compared to free monomeric acids.

  • Aldehyde Conjugation: The formyl (-CHO) group is directly attached to the aromatic ring. This π -conjugation delocalizes electron density, reducing the double-bond character of the carbonyl group. This lowers the force constant, shifting the aldehydic C=O stretch to a lower frequency (~1690–1700 cm⁻¹) 2. Furthermore, a characteristic Fermi resonance doublet appears at ~2820 and 2720 cm⁻¹ due to the interaction between the fundamental aldehydic C-H stretch and the first overtone of the C-H bend 3.

  • Alkyl Aryl Ethers: The phenoxy and ethoxy linkages generate intense asymmetric C-O-C stretching vibrations between 1250–1200 cm⁻¹, which are highly diagnostic for mixed aliphatic-aromatic ethers [[3]]().

Quantitative Data: Core FT-IR Absorption Bands

The following table summarizes the expected vibrational modes for validation. Resolving the two distinct carbonyl peaks (acid vs. aldehyde) is the primary benchmark for a successful FT-IR analysis of this compound.

Table 1: Expected FT-IR Absorption Bands for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity / ShapeMechanistic Causality
Carboxylic Acid O-H stretch3300–2500Strong, BroadExtensive intermolecular H-bonding lowers frequency and broadens the peak.
Carboxylic Acid C=O stretch1710–1730Strong, SharpDimerization lowers the carbonyl stretching frequency.
Aldehyde C=O stretch1690–1700Strong, SharpAromatic π -conjugation weakens the C=O bond, shifting it below the acid peak.
Aldehyde C-H stretch2820 & 2720Weak, DoubletFermi resonance between C-H stretch and the overtone of the C-H bend.
Aromatic Ring C=C stretch1600, 1580Medium, SharpIn-ring stretching; intensity is enhanced by polar substituents (O, Cl).
Alkyl Aryl Ether C-O-C asym.1250–1200Strong, SharpAsymmetric stretching of the phenoxy and ethoxy ether linkages.
Aryl Chloride C-Cl stretch750–700MediumHeavy atom effect shifts the stretching frequency into the far fingerprint region.

Comparative Analysis: FT-IR vs. Orthogonal Alternatives

While FT-IR is exceptional for rapid functional group profiling, true structural validation requires a multi-modal approach.

Table 2: Performance Comparison of Validation Techniques

Analytical TechniquePrimary Data YieldedStrengths for this MoleculeLimitations
FT-IR Spectroscopy Functional group presence (C=O, OH, C-O)Rapidly distinguishes the conjugated aldehyde from the carboxylic acid; non-destructive.Cannot confirm exact regiochemistry (e.g., distinguishing 2-chloro vs. 3-chloro substitution).
¹H / ¹³C NMR Atom connectivity, proton environmentsDefinitively confirms the 1,2,3,5-tetrasubstitution pattern and the ethoxy spin-coupling.Slower acquisition; requires deuterated solvents; less sensitive to trace inorganic impurities.
LC-HRMS Exact mass, isotopic distributionThe ³⁵Cl/³⁷Cl (3:1 ratio) isotope pattern definitively proves the presence of the chlorine atom.Does not provide direct functional group connectivity; prone to complex fragmentation.

Validation Workflow Visualization

To ensure robust data integrity, FT-IR should be positioned as the primary functional screen, followed by NMR and HRMS for complete structural elucidation.

ValidationWorkflow Molecule 2-(2-Chloro-6-ethoxy-4-formylphenoxy) propanoic acid FTIR FT-IR Spectroscopy (Primary Functional Screen) Molecule->FTIR ATR ATR-FTIR (Rapid, Surface Analysis) FTIR->ATR KBr Transmission KBr (High Resolution Bulk) FTIR->KBr Bands Band Assignment & Causality (H-Bonding, Conjugation) ATR->Bands KBr->Bands Ortho Orthogonal Validation (Regiochemistry & Mass) Bands->Ortho NMR 1H/13C NMR (Connectivity) Ortho->NMR MS LC-HRMS (Isotopic Cl Pattern) Ortho->MS Confirm Comprehensive Structural Confirmation NMR->Confirm MS->Confirm

Fig 1. Multi-modal validation workflow integrating FT-IR screening with orthogonal NMR and HRMS.

Experimental Protocols: Self-Validating Methodologies

To guarantee trustworthiness, the experimental protocols must actively prevent false positives (e.g., mistaking atmospheric water for a carboxylic O-H stretch). Below are the step-by-step methodologies for the two primary FT-IR sampling techniques.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid, non-destructive screening.

  • System Suitability: Run a polystyrene standard film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹. (Causality: Validates interferometer alignment and laser accuracy).

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (32 scans). (Causality: Subtracts atmospheric H₂O and CO₂, preventing false peaks at 3600 cm⁻¹ and 2350 cm⁻¹).

  • Sample Application: Place 1–2 mg of the neat solid onto the crystal. Apply consistent, firm pressure using the anvil. (Causality: Intimate contact is strictly required because the evanescent IR wave penetrates only 0.5–2 µm into the sample).

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the software. (Causality: Penetration depth is wavelength-dependent—deeper at lower wavenumbers—which artificially inflates the intensity of peaks in the fingerprint region compared to transmission spectra).

Protocol B: Transmission (KBr Pellet)

Best for: High-resolution resolution of the dual C=O bands.

  • Reagent Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours. Keep in a desiccator. (Causality: KBr is highly hygroscopic. Moisture in the matrix will create a massive broad band at 3400 cm⁻¹, completely masking the carboxylic acid O-H stretch).

  • Matrix Grinding: In an agate mortar, gently grind 1–2 mg of the analyte with 100 mg of the anhydrous KBr until a fine, uniform powder is achieved.

  • Pellet Pressing: Transfer the mixture to a die and press under vacuum at 10 tons for 2 minutes to form a transparent disk.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution against a blank (empty beam) background.

  • Validation Checkpoint: Inspect the baseline. If the baseline slopes significantly upwards at higher wavenumbers (e.g., >3000 cm⁻¹), the particle size is too large, causing Mie scattering. The sample must be re-ground and re-pressed to ensure data integrity.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. LibreTexts.
  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • University of Babylon.IR Spectroscopy of Hydrocarbons. UoB.
  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. Semantic Scholar.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

An essential component of modern drug development and agrochemical research, 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is a highly functionalized building block. However, its structural complexity—combining a h...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug development and agrochemical research, 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid is a highly functionalized building block. However, its structural complexity—combining a halogenated aromatic ring, a reactive aldehyde, and a carboxylic acid—presents a multifaceted safety profile.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. Here, we will dissect the causality behind the chemical hazards and provide a self-validating, field-proven protocol for handling, personal protective equipment (PPE), and disposal.

Mechanistic Hazard Profile: Why Standard PPE is Insufficient

To understand the required PPE, we must first analyze the molecule's structural pharmacophore from a toxicological perspective. Structurally analogous formylphenoxypropanoic acids are classified under Acute Toxicity Category 3 (Oral) and present severe skin and eye irritation risks[1].

  • The Formyl Group (-CHO): Aldehydes are highly electrophilic. Upon dermal contact, they can form Schiff bases with nucleophilic primary amines (e.g., lysine residues) in skin proteins. This creates hapten-protein complexes that trigger Langerhans cells, leading to acute allergic contact dermatitis and long-term sensitization.

  • The Chloro Substituent (-Cl): The halogenated aromatic ring significantly increases the molecule's partition coefficient (Log P). This lipophilicity allows the compound to rapidly bypass the lipid-rich stratum corneum of the skin, carrying the reactive aldehyde payload deeper into the epidermis than non-halogenated analogs.

  • The Propanoic Acid Moiety (-COOH): Confers localized acidity. Upon contact with ambient moisture (sweat, ocular fluid), it causes a localized pH drop, resulting in immediate tissue irritation and micro-abrasions that further accelerate dermal absorption[2].

Tiered PPE & Engineering Controls Strategy

Because this compound is typically handled as a crystalline solid but processed in organic solvents, your PPE strategy must adapt to the physical state of the material.

Quantitative Glove Compatibility Data

Standard nitrile gloves are sufficient for handling the dry powder. However, when solubilizing the compound, the carrier solvent dictates the required barrier. The lipophilic nature of the chloro-aromatic ring means that if the solvent breaches the glove, the compound will be carried directly into the skin.

Handling ScenarioRecommended Glove MaterialSolvent CarrierBreakthrough TimeMechanistic Justification
Solid Dispensing Nitrile (Double-gloved)None (Dry Powder)>480 minExcellent protection against solid particulates; double-gloving prevents micro-tear exposure.
Solution Prep (Polar Aprotic) Butyl RubberDMF / DMSO>240 minNitrile degrades rapidly in DMF. Butyl rubber provides a superior temporal barrier against polar aprotic solvents.
Solution Prep (Halogenated) Viton™ / FluoroelastomerDichloromethane (DCM)>480 minDCM rapidly permeates both nitrile and butyl rubber. Viton is mandatory to prevent transdermal delivery of the dissolved solute.
Respiratory and Ocular Armor
  • Engineering Control: All handling must occur in a chemical fume hood certified to a face velocity of 0.5 m/s (100 fpm).

  • Respiratory: If weighing outside a hood is unavoidable (e.g., due to analytical balance constraints), a half-face respirator with P100 (particulate) and Organic Vapor (OV) cartridges is mandatory to prevent inhalation of sensitized dust[3].

  • Ocular: Unvented chemical splash goggles. Safety glasses are insufficient due to the risk of fine powder aerosolization.

Visualizing the Hazard Mitigation Pathway

PPE_Strategy cluster_hazards Hazard Identification cluster_ppe PPE & Engineering Controls Substrate 2-(2-Chloro-6-ethoxy- 4-formylphenoxy)propanoic acid Inhalation Aerosol/Dust Inhalation Substrate->Inhalation Dermal Dermal Absorption & Sensitization Substrate->Dermal Ventilation Fume Hood (>0.5 m/s face velocity) Inhalation->Ventilation Gloves Butyl/Viton Gloves (Solvent Dependent) Dermal->Gloves Disposal Halogenated Waste Stream Ventilation->Disposal Gloves->Disposal

Workflow mapping chemical hazards to specific PPE interventions and disposal streams.

Operational Workflow: Safe Dispensing & Solubilization

This self-validating protocol ensures that every step includes a built-in safety check, minimizing the risk of aerosolization and static discharge.

Step 1: Pre-Operational Verification

  • Verify the fume hood monitor reads ≥100 fpm.

  • Don base PPE: Flame-resistant lab coat, unvented goggles, and inner nitrile gloves. Don the outer glove specific to your solvent (see table above).

Step 2: Static Dissipation (Critical)

  • Propanoic acid derivatives are highly prone to static charge buildup, which can cause the powder to "jump" and aerosolize.

  • Action: Pass an ionizing anti-static bar over the weighing area and use grounded, anti-static polymeric weighing boats. Do not use standard polystyrene boats.

Step 3: Primary Transfer

  • Using a grounded stainless-steel spatula, transfer the required mass of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid into the tared boat.

  • Validation: Ensure the sash is pulled down to the lowest ergonomically feasible level (typically 12-18 inches) to maximize the protective air curtain.

Step 4: Solubilization & Quenching

  • Transfer the solid to the reaction vessel. Add the carrier solvent slowly down the side of the flask to prevent dust kick-up.

  • Once dissolved, cap the vessel.

  • Decontamination: Wipe the spatula, balance, and hood deck with a 5% sodium bicarbonate solution. The mild base neutralizes residual carboxylic acid, rendering the powder highly water-soluble for easy cleanup, followed by a 70% ethanol wipe.

Spill Response and Disposal Plan

Due to the presence of the chlorine atom, this compound cannot be treated as standard organic waste. Improper disposal can lead to the generation of highly toxic dioxins and furans during municipal incineration.

Immediate Spill Response:

  • Solid Spill: Do not dry sweep. Dry sweeping generates respirable dust containing the reactive aldehyde group. Cover the spill with damp absorbent pads (moistened with water or a mild bicarbonate solution) to suppress dust, then scoop into a compatible waste container.

  • Liquid Spill (in solvent): Apply inert chemical spill pads or vermiculite. Transfer the saturated absorbent to an airtight container[2].

Disposal Routing:

  • Classification: Must be strictly segregated into the Halogenated Organic Waste stream[3].

  • Labeling: Clearly label the waste container with "Contains Halogenated Organics, Carboxylic Acids, and Aldehydes." Ensure the waste carboy is kept tightly sealed and stored in a secondary containment tray away from strong bases and oxidizing agents.

Sources

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